Cbz-N-PEG15-amine
Description
Propriétés
Formule moléculaire |
C40H74N2O17 |
|---|---|
Poids moléculaire |
855.0 g/mol |
Nom IUPAC |
benzyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H74N2O17/c41-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-36-58-37-35-57-33-31-55-29-27-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-42-40(43)59-38-39-4-2-1-3-5-39/h1-5H,6-38,41H2,(H,42,43) |
Clé InChI |
HGHDEVQJEXSZRL-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cbz-N-amido-PEG15-amine |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cbz-N-PEG15-amine: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cbz-N-PEG15-amine is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in the fields of bioconjugation, pharmaceutical research, and drug delivery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile building block in the synthesis of complex biomolecules.
Core Structure and Chemical Identity
This compound, also known as N-CBZ-amido-PEG15-amine, is a heterobifunctional linker molecule. Its structure is characterized by a monodisperse chain of 15 ethylene (B1197577) glycol units, flanked by a carboxybenzyl (Cbz or Z) protected amine at one terminus and a free primary amine at the other. This configuration allows for sequential and controlled conjugation to other molecules.
The Cbz group serves as a stable protecting group for the amine, preventing unwanted side reactions during synthesis. It can be selectively removed under specific conditions, typically through hydrogenolysis or strong acidic conditions, to reveal the reactive amine.[1][2] The terminal primary amine is readily available for conjugation with various functional groups, such as carboxylic acids and their activated esters (e.g., NHS esters).[1]
Physicochemical Properties
The properties of this compound make it a valuable tool in drug development, particularly for improving the solubility and pharmacokinetic profile of conjugated molecules.
| Property | Value | Reference |
| Molecular Formula | C40H74N2O17 | [1][3] |
| Molecular Weight | 855.03 g/mol | [4] |
| Appearance | White Solid | [3] |
| Purity | ≥95% - 98% | [1][4] |
| Solubility | Water, DMSO, DMAC, Methylene Chloride | [5][6] |
| Storage | -20°C | [1] |
Key Applications in Research and Drug Development
This compound is a critical component in the construction of various bioconjugates due to the hydrophilic nature of the PEG chain and the versatile reactivity of its terminal groups.
-
Antibody-Drug Conjugates (ADCs): The PEG linker in this compound can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility of the ADC and can influence its pharmacokinetic properties.
-
PROTACs: It is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[7]
-
Peptide Synthesis and Modification: The Cbz-protected amine allows for its incorporation into peptide synthesis workflows.[2] The PEG chain can be used to improve the solubility and stability of the resulting peptides.
-
Bioconjugation: The terminal amine can be conjugated to various biomolecules, including proteins, peptides, and oligonucleotides, to impart the benefits of PEGylation, such as increased half-life and reduced immunogenicity.[3]
Chemical Reactivity and Experimental Considerations
The utility of this compound stems from the orthogonal reactivity of its two termini. The following diagram illustrates the general reaction scheme for the deprotection of the Cbz group and the subsequent conjugation of the primary amine.
Caption: General reaction scheme for Cbz deprotection and amine conjugation.
Experimental Protocol: General Procedure for Amine Coupling
The following is a generalized protocol for the conjugation of this compound to a carboxylic acid-containing molecule after Cbz deprotection. This should be optimized for specific applications.
Materials:
-
This compound
-
Palladium on carbon (10%) (for deprotection)
-
Hydrogen source (e.g., hydrogen balloon)
-
Anhydrous solvent (e.g., Methanol, DMF)
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous reaction solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
Deprotection of Cbz Group:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., methanol).
-
Add 10% Palladium on carbon to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 4-16 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture through celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected H2N-PEG15-NH2.
Amine Coupling (Conjugation):
-
Dissolve the carboxylic acid-containing molecule in an anhydrous solvent.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected H2N-PEG15-NH2 (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring for product formation.
-
Upon completion, quench the reaction if necessary and purify the conjugate using an appropriate chromatographic technique.
Logical Relationship of this compound in Bioconjugate Synthesis
The following diagram illustrates the logical workflow for utilizing this compound in the synthesis of a bioconjugate.
Caption: Workflow for bioconjugate synthesis using this compound.
References
- 1. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. purepeg.com [purepeg.com]
- 4. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. CBZ-N-amido-PEG3-amine, 220156-99-0 | BroadPharm [broadpharm.com]
- 7. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
Cbz-N-PEG15-amine chemical formula and molecular weight
This document provides a detailed summary of the chemical properties of Cbz-N-PEG15-amine, a compound frequently utilized by researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound, also known as N-CBZ-amido-PEG15-amine, is a chemical compound that features a carboxybenzyl (Cbz) protected amino group and a terminal primary amine.[1] The Cbz group can be removed under acidic conditions, allowing for further chemical modifications.[1] The terminal amine is reactive towards carboxylic acids and activated NHS esters, making it a versatile building block in bioconjugation and drug delivery systems.[1][2]
Below is a summary of the key quantitative data for this compound:
| Property | Value |
| Chemical Formula | C40H74N2O17 |
| Molecular Weight | 855.02 g/mol [3] |
Table 1: Chemical properties of this compound.
Logical Relationship of Functional Groups
The structure of this compound allows for a sequential deprotection and conjugation strategy, which is a common workflow in the synthesis of complex biomolecules.
References
An In-Depth Technical Guide to Carboxybenzyl (Cbz) Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and peptides. Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz or Z) group stands as a historically significant and widely utilized moiety. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group's stability and reliable cleavage methods have cemented its role in synthetic chemistry for decades. This technical guide provides a comprehensive overview of Cbz protecting group chemistry, including its introduction, removal, and underlying mechanisms, supplemented with detailed experimental protocols and comparative data.
The Cbz Group: Introduction and Mechanism
The Cbz group is introduced to an amine functionality through its reaction with benzyl (B1604629) chloroformate (Cbz-Cl) or other activated Cbz reagents.[1] This reaction, typically performed under basic conditions, converts the nucleophilic and basic amine into a neutral carbamate, effectively shielding it from participation in subsequent chemical transformations.[2] The stability of the Cbz group to a wide range of non-reductive conditions makes it an invaluable tool in multi-step syntheses.[3]
The general mechanism for the protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of a chloride ion and a proton (abstracted by a base) yields the stable Cbz-protected amine.
Mechanism of Amine Protection with Cbz-Cl.
Quantitative Data on Cbz Protection of Amines
The efficiency of Cbz protection can vary depending on the substrate and reaction conditions. The following table summarizes typical yields and reaction times for the Cbz protection of various amines.
| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Aliphatic Amines (general) | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 1-24 h | >90% | [1] |
| Aromatic Amines (general) | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 1-24 h | >90% | [1] |
| Various Amines | Cbz-Cl, PEG-600, rt | Not Specified | High | [4] |
| Aliphatic & Aromatic Amines | Cbz-Cl, Water, rt | 2-10 min (aliphatic) | High | [5] |
| Various Amines | Cbz-Cl, I₂ (cat.), MeOH, rt | Not Specified | High | [4] |
Deprotection of the Cbz Group
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[6] However, acidic conditions can also be employed, offering an alternative for substrates incompatible with hydrogenation.[7]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent method for Cbz deprotection due to its mild and neutral reaction conditions.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3] This process generates the free amine, toluene, and carbon dioxide as byproducts.[6] Transfer hydrogenolysis, using a hydrogen donor such as ammonium (B1175870) formate, offers a safer alternative to using hydrogen gas.[8]
Mechanism of Cbz Deprotection by Hydrogenolysis.
Acidic Cleavage
For molecules containing functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), acidic cleavage provides a valuable alternative for Cbz deprotection.[7] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or strong Lewis acids can effectively remove the Cbz group.[4] These methods are particularly useful in commercial-scale applications where the use of hydrogen gas and heavy metals is a concern.[7]
Quantitative Data on Cbz Deprotection
The following table presents a comparison of different Cbz deprotection methods with their respective conditions and yields.
| Deprotection Method | Reagents and Conditions | Substrate Scope | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, rt | General N-Cbz amines | 1 h | ~95% | [8] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | General N-Cbz amines | 8-10 h (rt) | 56-66% | [9] |
| Continuous Flow Hydrogenolysis | H₂, 10% Pd/C, 80 °C | DHPM esters | Not specified | 80-95% | [9] |
| Acidic Cleavage | IPA·HCl, 65-75 °C | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | 4 h | Not specified, scalable | [7] |
| Acidic Cleavage | HBr/AcOH | General N-Cbz amines | Varies | High | [4] |
Experimental Protocols
General Protocol for Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent system such as a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the cooled solution.
-
Reagent Addition: Slowly add benzyl chloroformate (1.5 equiv) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-20 hours, monitoring the progress by thin-layer chromatography (TLC).[1][10]
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.[1]
General Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[3]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for a synthetic sequence involving Cbz protection and deprotection.
General Experimental Workflow.
Conclusion
The Carboxybenzyl protecting group remains a highly relevant and valuable tool in modern organic synthesis. Its ease of introduction, stability to a broad range of reaction conditions, and reliable deprotection protocols make it a first-choice consideration for amine protection in many synthetic campaigns. While catalytic hydrogenolysis is the most common deprotection method, the availability of acidic cleavage protocols provides essential orthogonality for complex molecule synthesis. A thorough understanding of the quantitative aspects and experimental nuances of Cbz chemistry, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. ijacskros.com [ijacskros.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tdcommons.org [tdcommons.org]
- 8. benchchem.com [benchchem.com]
- 9. thalesnano.com [thalesnano.com]
- 10. benchchem.com [benchchem.com]
The Role of PEG15 Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the biological moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to impart favorable physicochemical properties. This technical guide provides an in-depth examination of the role of PEG15, a discrete PEG linker with fifteen ethylene (B1197577) glycol units, in bioconjugation. We will explore its structural advantages, impact on conjugate properties, and provide detailed experimental protocols and workflows for its application.
Introduction to PEG Linkers in Bioconjugation
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid. These conjugates, such as ADCs, PEGylated proteins, and imaging agents, are designed to combine the distinct properties of their components for a synergistic effect.[1] The linker is not merely a spacer but a crucial component that influences the overall stability, solubility, and in vivo performance of the conjugate.[2][]
PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[4] Their incorporation into bioconjugates, a process known as PEGylation, offers several key advantages:
-
Enhanced Solubility : Many potent cytotoxic drugs used in ADCs are hydrophobic. PEG linkers significantly increase the aqueous solubility of the entire conjugate, mitigating the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[5][6]
-
Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[5][6] This extended exposure can lead to greater accumulation at the target site.[5]
-
Reduced Immunogenicity : The flexible PEG chain creates a hydration shell that can mask epitopes on the protein or drug, shielding it from the immune system and reducing the potential for an immunogenic response.[7][8]
-
Enhanced Stability : The protective hydration layer provided by the PEG linker can shield the bioconjugate from enzymatic degradation.[7]
Discrete PEG linkers, such as PEG15, offer the advantage of a defined, uniform molecular weight, ensuring the production of homogeneous bioconjugates with predictable properties, which is a critical requirement for therapeutic applications.[1]
The PEG15 Linker: Structure and Properties
A PEG15 linker consists of 15 repeating ethylene glycol units. It can be derivatized with a variety of reactive functional groups at its termini to facilitate covalent attachment to biomolecules and payloads. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine (B10760008) residues on antibodies) and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).[1][4]
The choice of a mid-length linker like PEG15 represents a strategic balance. While longer PEG chains can offer greater solubility and a more pronounced "stealth" effect, they can also sometimes hinder the interaction of the biomolecule with its target.[9] Conversely, very short linkers may not provide sufficient hydrophilicity or spacing. Studies comparing various PEG lengths have shown that an optimal range often exists to maximize therapeutic benefit. For instance, clearance rates of ADCs were found to increase rapidly for conjugates with PEGs smaller than PEG8, suggesting that a certain length is necessary to achieve a favorable pharmacokinetic profile.[10]
Quantitative Impact of PEG Linkers on Bioconjugate Properties
The length of the PEG linker is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key performance metrics of ADCs. While specific data for PEG15 is limited, these comparisons provide valuable insights into the expected performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Linker Length | Clearance Rate (mL/day/kg) | Relative Change from Non-PEGylated |
| PEG2 | ~18 | High |
| PEG4 | ~12 | Moderate |
| PEG8 | ~5.5 | Low |
| PEG12 | ~5.0 | Low |
| PEG24 | ~4.8 | Low |
Data synthesized from a study assessing conjugate exposure in Sprague-Dawley rats.[10] The data indicates that clearance rates stabilize for linkers of PEG8 and longer, suggesting a PEG15 linker would fall within this optimal range for low clearance.
Table 2: Effect of PEG Linker Length on In Vivo Tolerability in Mice
| PEG Linker Length | Tolerability at 50 mg/kg Dose | Survival Status |
| PEG2 | Not Tolerated | Euthanized (>20% weight loss) |
| PEG4 | Not Tolerated | Euthanized (>20% weight loss) |
| PEG8 | Tolerated | Survived |
| PEG12 | Tolerated | Survived |
| PEG24 | Tolerated | Survived |
Data synthesized from a study in Balb/C mice.[10] This demonstrates a clear threshold effect, where a minimum PEG length (PEG8) is required to mitigate toxicity, likely by improving the ADC's hydrophilicity and PK profile.
Table 3: Effect of PEGylation on Cytotoxicity and Half-Life of an Affibody-Drug Conjugate
| Conjugate | PEG Chain Size (kDa) | In Vitro Cytotoxicity Reduction (fold) | Half-Life Extension (fold) |
| HM (Control) | 0 | 1.0 | 1.0 |
| HP4KM | 4 | 6.5 | 2.5 |
| HP10KM | 10 | 22.5 | 11.2 |
Data from a study on affibody-based conjugates, where a longer PEG chain significantly extended half-life but also reduced immediate in vitro cytotoxicity.[11] This highlights the trade-offs that must be considered during linker design to achieve the best overall in vivo efficacy.
Experimental Protocols for Bioconjugation with PEG15 Linkers
The following are detailed protocols for two of the most common bioconjugation strategies: amine-reactive and thiol-reactive coupling, adapted for a PEG15 linker.
Protocol 1: Amine-Reactive Conjugation using PEG15-NHS Ester
This protocol describes the conjugation of a PEG15-NHS ester to primary amines (e.g., lysine residues) on a protein, such as an antibody.
A. Materials Required:
-
Protein (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-Reactive PEG15 (e.g., m-PEG15-NHS Ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)
-
Purification System: Desalting columns (e.g., Zeba™ Spin), Size Exclusion Chromatography (SEC), or Dialysis Cassettes (10K MWCO for IgG)
B. Procedure:
-
Protein Preparation:
-
PEG15-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM PEG15-NHS Ester solution to the protein solution while gently vortexing.[12] The final concentration of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and quenching agent by passing the solution through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4]
-
Alternatively, use SEC or dialyze the sample against the storage buffer.
-
-
Characterization:
-
Determine the concentration and degree of labeling (DOL) of the final conjugate using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: Thiol-Reactive Conjugation using PEG15-Maleimide
This protocol details the conjugation of a PEG15-maleimide to free sulfhydryl groups (e.g., from native or reduced cysteine residues) on a protein.
A. Materials Required:
-
Protein with free thiol(s) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiol-Reactive PEG15 (e.g., Mal-PEG15-Linker)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Desalting columns, SEC, or Dialysis Cassettes
B. Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed buffer at pH 6.5-7.5.[15] The buffer must not contain any thiol reagents.
-
(Optional - Reduction of Disulfides): If targeting cysteine residues within disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[15][16][17]
-
-
PEG15-Maleimide Solution Preparation:
-
Prepare a 10 mM stock solution of the PEG15-Maleimide in anhydrous DMSO or DMF immediately before use.[1]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Purify the conjugate from excess maleimide (B117702) reagent and byproducts using a desalting column, SEC, or dialysis as described in Protocol 1.[1]
-
-
Characterization:
-
Characterize the final conjugate to determine concentration, purity, and DOL using appropriate analytical techniques.
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in bioconjugation.
Diagram 1: General Workflow for ADC Development
Caption: A streamlined workflow for the development of Antibody-Drug Conjugates (ADCs).
Diagram 2: Mechanism of PEGylation Benefits
Caption: How a PEG15 linker confers key advantages to a biotherapeutic molecule.
Conclusion
The PEG15 linker occupies a crucial position in the toolbox of bioconjugation chemists and drug developers. It provides a discrete, hydrophilic spacer that effectively enhances the solubility, stability, and pharmacokinetic profile of bioconjugates while minimizing immunogenicity. The quantitative data, though often derived from studies of various PEG lengths, strongly supports the inclusion of such linkers to create more effective and tolerable therapeutics. By following detailed and robust experimental protocols for conjugation and purification, researchers can reliably produce homogeneous PEG15-containing bioconjugates. The continued and refined application of precisely engineered linkers like PEG15 will undoubtedly be central to the development of the next generation of advanced biotherapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1 from PEGylation, successful approach to drug delivery. | Semantic Scholar [semanticscholar.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. furthlab.xyz [furthlab.xyz]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. biotium.com [biotium.com]
Technical Guide: Cbz-N-PEG15-amine for Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cbz-N-PEG15-amine, a heterobifunctional PEG linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics. This document details supplier and purity information, key chemical transformations, and a representative experimental workflow.
Introduction to this compound
This compound is a high-purity polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: a terminal primary amine and a carboxybenzyl (Cbz)-protected amine. This structure allows for sequential and controlled conjugation reactions. The primary amine is readily available for reaction with activated esters (such as NHS esters), carboxylic acids, or other electrophiles.[1][2] The Cbz protecting group provides stability to the second amine under various conditions and can be selectively removed, typically through hydrogenolysis, to reveal a primary amine for subsequent conjugation steps.[3][4] The 15-unit PEG chain imparts increased hydrophilicity and biocompatibility to the conjugated molecule, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles.
Supplier and Purity Information
The quality and purity of this compound are critical for reproducible and successful conjugation outcomes. Several suppliers offer this reagent, with purity levels typically exceeding 95%.
| Supplier | Stated Purity | Molecular Weight ( g/mol ) | Catalog Number (Example) |
| BroadPharm | 98% | 855 | BP-23502 |
| PurePEG | min. 97% | 855.02 | 4327715-1 |
| AxisPharm | ≥95% | 855.03 | AP12197 |
Note: This information is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for lot-specific purity data.
Key Experimental Protocols
The utility of this compound lies in the selective reactivity of its two functional groups. The following sections outline the fundamental experimental methodologies for the deprotection of the Cbz group and the subsequent conjugation of the primary amine.
Deprotection of the Cbz Group via Hydrogenolysis
The removal of the Cbz protecting group is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method.[3][4]
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source or a hydrogen donor like ammonium (B1175870) formate (B1220265) for transfer hydrogenolysis.[3][4]
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a reaction vessel suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 5-10% by weight of the substrate.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product, H2N-PEG15-amine. The crude product may be used directly in the next step or purified further if necessary.
Conjugation of the Primary Amine to an NHS Ester
The terminal primary amine of the deprotected PEG linker can be readily conjugated to molecules containing N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.[5][6]
Materials:
-
Deprotected H2N-PEG15-amine
-
NHS ester-functionalized molecule (e.g., protein, peptide, or small molecule drug)
-
Aqueous reaction buffer (e.g., phosphate, borate, or bicarbonate buffer) at a pH of 7.2-8.5.[6] Avoid buffers containing primary amines like Tris.[7]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester if it is not readily soluble in the aqueous buffer.[8]
Procedure:
-
Dissolve the deprotected H2N-PEG15-amine in the reaction buffer.
-
Dissolve the NHS ester-functionalized molecule in a minimal amount of DMF or DMSO and add it to the buffered solution of the PEG linker.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[6] The optimal reaction time should be determined empirically.
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.[6]
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.
Caption: A representative experimental workflow for a two-step bioconjugation using this compound.
Caption: A logical relationship diagram illustrating the key stages of bioconjugate synthesis.
References
- 1. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 2. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. neb.com [neb.com]
- 8. lumiprobe.com [lumiprobe.com]
Technical Guide: Synthesis and Characterization of Cbz-N-PEG15-amine for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Cbz-N-PEG15-amine, a valuable heterobifunctional linker. This polyethylene (B3416737) glycol (PEG) derivative, featuring a carboxybenzyl (Cbz) protected amine and a free terminal amine, is instrumental in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols for its synthesis and characterization, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a discrete PEG (dPEG®) linker that offers a balance of hydrophilicity and defined length, making it an ideal spacer for connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in the construction of PROTACs. The Cbz protecting group provides stability and allows for selective deprotection, enabling controlled, sequential conjugation strategies.[1] The terminal primary amine serves as a reactive handle for coupling with carboxylic acids or activated esters.[2] The PEG15 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C40H74N2O17 | [3] |
| Molecular Weight | 855.03 g/mol | [3] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DCM, DMF, DMSO | |
| Storage | -20°C, desiccated |
Synthesis of this compound
The synthesis of this compound involves the mono-N-Cbz protection of commercially available diamino-PEG15. A general and environmentally friendly approach utilizes PEG as the reaction medium.[4][5] Achieving mono-protection of a symmetrical diamine is a critical step and can be influenced by controlling the stoichiometry of the reactants and purification of the product mixture.[6][7]
Experimental Protocol: Mono-N-Cbz Protection of Diamino-PEG15
Materials:
-
Diamino-PEG15
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Polyethylene glycol 400 (PEG-400)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve diamino-PEG15 (1 equivalent) in a minimal amount of PEG-400.
-
Under constant stirring at room temperature, slowly add benzyl chloroformate (Cbz-Cl) (0.9 equivalents) dropwise to the reaction mixture. The sub-stoichiometric amount of Cbz-Cl is used to favor mono-protection.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ to remove any unreacted Cbz-Cl and acidic byproducts.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the mono-Cbz-protected product from the di-protected and unreacted starting material.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid or viscous oil.
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The expected chemical shifts are summarized in Table 2.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| PEG backbone (-CH₂-CH₂-O-) | ~3.6 | ~70 |
| Cbz aromatic protons | 7.2 - 7.4 | 127 - 136 |
| Cbz benzylic protons (-CH₂-O-) | ~5.1 | ~67 |
| Cbz carbonyl (-C=O) | - | ~156 |
| Amine-adjacent PEG protons | 2.7 - 2.9 | 40 - 42 |
| Cbz-protected amine proton | 5.2 - 5.5 (broad) | - |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of this compound.
| Technique | Expected [M+H]⁺ |
| ESI-MS | 855.50 |
Application in PROTAC Development
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[8]
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][9][10][11]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step process: deprotection of the Cbz group followed by coupling to the second ligand.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development. Its well-defined structure, coupled with the strategic placement of a protected and a free amine group, allows for the controlled and efficient synthesis of complex biomolecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important linker, facilitating its application in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 4. mobt3ath.com [mobt3ath.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Cbz-N-PEG15-amine in PEGylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Cbz-N-PEG15-amine in PEGylation, a critical bioconjugation technique in drug development and proteomics. This document details the chemical principles, experimental protocols, and data analysis methodologies pertinent to the use of this versatile linker.
Introduction to PEGylation and the Role of this compound
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles. This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can reduce renal clearance, prolong systemic circulation time, and shield them from proteolytic degradation and immunogenic responses.[1]
This compound is a heterobifunctional PEG linker. It possesses two key functional groups: a primary amine (-NH2) at one terminus and a carboxybenzyl (Cbz)-protected amine at the other.[][3] This structure allows for two primary modes of application in PEGylation:
-
Direct Conjugation: The terminal primary amine is readily available to react with activated functional groups on a target molecule, such as N-hydroxysuccinimide (NHS) esters.[4][5]
-
Sequential Conjugation: The Cbz group can be selectively removed to expose a second primary amine, enabling a subsequent conjugation step. This is particularly useful for creating more complex bioconjugates.
Core Mechanism of Action
The primary mechanism of action for the direct conjugation of this compound involves the nucleophilic attack of its terminal primary amine on an electrophilic group on the target molecule. A common strategy in bioconjugation is the use of NHS esters to activate carboxyl groups on proteins (e.g., on aspartic acid, glutamic acid, or the C-terminus).
The reaction proceeds as follows:
-
Activation of Carboxyl Group: A carboxyl group on the target molecule is activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.
-
Nucleophilic Attack: The primary amine of this compound acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.
-
Amide Bond Formation: This attack results in the formation of a stable amide bond, covalently linking the PEG chain to the target molecule, and the release of the NHS leaving group.[6][7]
This reaction is typically carried out in a non-amine-containing buffer at a pH of 7.0-8.0.[5][8]
Experimental Protocols
General Protocol for PEGylation of a Protein with this compound via NHS Ester Chemistry
This protocol outlines the steps for conjugating this compound to a protein with an activated carboxyl group.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer.
-
Activation of Protein Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the activated protein solution. The molar ratio of PEG linker to protein should be optimized for the desired degree of PEGylation, typically starting with a 5 to 20-fold molar excess of the PEG linker.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
-
Protocol for Cbz Deprotection
The Cbz protecting group can be removed to expose a primary amine, which can then be used for further conjugation. Catalytic hydrogenolysis is a common method for Cbz deprotection.[9][10]
Materials:
-
Cbz-PEGylated conjugate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2) source or a hydrogen donor like ammonium (B1175870) formate (B1220265)
-
Inert gas (Argon or Nitrogen)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-PEGylated conjugate in methanol or ethanol in a flask suitable for hydrogenation.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation:
-
Using H2 gas: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Using a hydrogen donor (Transfer Hydrogenolysis): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate. Further purification can be performed by chromatography if necessary.
Data Presentation: Quantifying PEGylation Efficiency
The efficiency of the PEGylation reaction is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the extent of PEGylation.[][11] Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate the un-PEGylated protein from mono-, di-, and poly-PEGylated species.
Table 1: Example Data from RP-HPLC Analysis of a PEGylated Protein
| Species | Retention Time (min) | Peak Area (%) | Degree of PEGylation |
| Unconjugated Protein | 15.2 | 10.5 | 0 |
| Mono-PEGylated | 12.8 | 65.3 | 1 |
| Di-PEGylated | 10.5 | 20.1 | 2 |
| Poly-PEGylated | < 10 | 4.1 | >2 |
| Total | 100 |
Table 2: Quantitative Parameters for PEGylation Reaction
| Parameter | Formula | Example Value |
| Yield of PEGylated Protein | (Total moles of PEGylated protein / Initial moles of protein) x 100% | 89.5% |
| Average Degree of PEGylation | Σ (Peak Area % of each PEGylated species x Degree of PEGylation) / 100 | 1.18 |
Mandatory Visualizations
References
- 1. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 4. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. confluore.com [confluore.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
The Strategic Application of Cbz-Protected PEG Linkers in Modern Research: A Technical Guide
Introduction: In the landscape of advanced drug development and biotechnology, the precise control of molecular interactions is paramount. Heterobifunctional linkers serve as critical tools in this endeavor, and among them, polyethylene (B3416737) glycol (PEG) linkers with a carboxybenzyl (Cbz) protecting group offer a unique combination of properties. The Cbz group provides robust protection for amine functionalities, which can be selectively removed under mild catalytic hydrogenation conditions, preventing unwanted side reactions during synthesis.[1][2] When combined with the inherent benefits of PEG—such as enhanced hydrophilicity, biocompatibility, and improved pharmacokinetic profiles—Cbz-protected PEG linkers become powerful assets in creating sophisticated bioconjugates.[3][][5] This technical guide explores the core applications, experimental methodologies, and critical data associated with the use of Cbz-protected PEG linkers in cutting-edge research areas including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and advanced drug delivery systems.
Core Concepts: The Synergy of Cbz Protection and PEG Spacers
The utility of these linkers stems from the distinct advantages of their two primary components:
-
Carboxybenzyl (Cbz) Protecting Group: The Cbz group is a widely used carbamate (B1207046) protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[2] This process is orthogonal to many other protecting group strategies, allowing for selective deprotection and subsequent modification of the amine terminus.[2] This control is essential for the stepwise construction of complex molecules like ADCs and PROTACs.
-
Polyethylene Glycol (PEG) Linker: PEG is a hydrophilic, non-toxic, and non-immunogenic polymer approved by the FDA for various formulations.[6] Its incorporation into bioconjugates can significantly improve the solubility and stability of hydrophobic molecules, reduce aggregation, and prolong circulation half-life by increasing the molecule's hydrodynamic radius, thereby avoiding rapid renal clearance.[][7][8] The length of the PEG chain can be precisely tuned to optimize the pharmacokinetic properties and the spatial orientation between the conjugated moieties.[9]
Key Applications in Research and Drug Development
Antibody-Drug Conjugates (ADCs)
In ADC development, PEG linkers are used to connect a potent cytotoxic payload to a monoclonal antibody (mAb).[7] The hydrophilicity of the PEG linker helps to mitigate the aggregation often caused by hydrophobic drug payloads, improving the overall stability and pharmacokinetic profile of the ADC.[10][11] Cbz-protected PEG linkers can be employed during the synthesis of the linker-payload complex, where the Cbz group protects a terminal amine that will later be used to attach to the antibody or another part of the linker construct.
The strategic placement of PEG within the linker architecture, such as a pendant configuration versus a linear one, has been shown to significantly impact ADC stability and pharmacokinetics, with pendant designs sometimes offering slower clearance rates.[10]
Logical Workflow: Role of Cbz-Protected PEG in ADC Synthesis
Caption: Workflow for ADC synthesis using a Cbz-protected PEG linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The length, rigidity, and composition of the linker are crucial for the formation of a stable and productive ternary complex.[12]
Cbz-protected PEG linkers serve as versatile building blocks in PROTAC synthesis.[13] They provide a hydrophilic and flexible spacer, and the Cbz-protected amine offers a convenient handle for modular synthesis, allowing researchers to systematically vary the linker length and attachment points to optimize degradation activity (DC₅₀) and maximal degradation (Dₘₐₓ).[12] For instance, a library of PROTACs can be rapidly synthesized by coupling a Cbz-protected PEG linker to one ligand, followed by deprotection and coupling to the second ligand.[12]
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Bioconjugation and Drug Delivery
Cbz-protected PEG linkers are broadly applicable in bioconjugation for improving the therapeutic properties of peptides, proteins, and small molecules. By conjugating a PEG linker to a drug, its solubility, stability, and circulation time can be dramatically enhanced.[14] For example, researchers have synthesized bi-functional derivatives of PEG to covalently bind drugs like ibuprofen (B1674241) and eugenol, using a Cbz-protected amine as a synthetic handle.[14]
In a notable study, cleavable PEG linkers containing a Cbz-protected glutamine residue were designed for the PEGylation of proteins like Interferon α-2b.[6] This strategy allowed for enzymatic conjugation via transglutaminase. The linker could then be cleaved during sample preparation for mass spectrometry, leaving a small reporter tag on the protein and simplifying the identification of PEGylation sites—a significant analytical challenge with traditional PEG linkers.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing PEG linkers in various bioconjugation applications.
Table 1: Effect of PEG Linker Length on Miniaturized ADC Properties
| Conjugate Name | PEG MW (kDa) | In Vitro Cytotoxicity Reduction (fold) | Half-Life Extension (fold) | Maximum Tolerated Dose (mg/kg) |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE (No PEG) | 0 | 1 | 1 | 5.0 |
| HP4KM | 4 | 6.5 | 2.5 | 10.0 |
| HP10KM | 10 | 22.5 | 11.2 | 20.0 |
Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains reduce immediate cytotoxicity, they significantly improve half-life and tolerability.[16]
Table 2: Synthesis and Conjugation Yields
| Reaction | Protecting Group | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| N-Cbz Protection of Amines | Cbz | Cbz-Cl, PEG-400 | 87-95% | [17] |
| Ibuprofen-PEG Conjugation | Cbz | EDC, HOBT, TEA | 95% | [14] |
| Transglutaminase-mediated PEGylation | Cbz | Transglutaminase | >99% conjugation at K164 |[6] |
Experimental Protocols
Protocol 1: General N-Cbz Protection of Amines in a PEG Medium
This protocol describes a simple and efficient method for the N-benzyloxycarbonylation of amines at room temperature.[1]
Materials:
-
Amine substrate (1 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1 mmol)
-
Polyethylene glycol (PEG-400) (0.5 mL)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.[1]
-
Stir the reaction mixture for the specified time (typically 5-15 minutes, monitored by TLC).[17]
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture.[1]
-
Separate the organic phase and wash it with a saturated aqueous NaHCO₃ solution (5 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane-ethyl acetate, 7:3) to obtain the pure N-Cbz protected amine.[1]
Experimental Workflow: N-Cbz Protection of an Amine
Caption: Step-by-step workflow for the N-Cbz protection of amines.
Protocol 2: Transglutaminase-Mediated Protein PEGylation
This protocol outlines the enzymatic conjugation of a Cbz-protected, glutamine-containing PEG linker to a protein.[6][15]
Materials:
-
Protein (e.g., Interferon α-2b)
-
Cbz-QGRGG-PEG linker
-
Microbial Transglutaminase (TG)
-
100 mM MOPS buffer, pH 7.5
-
Stock solutions: 10 µM protein, 10 µM TG, 1 mM linker
Procedure:
-
Prepare stock solutions of the protein (10 µM) and TG (10 µM) in 100 mM MOPS buffer (pH 7.5).[15]
-
Prepare a 1 mM stock solution of the Cbz-QGRGG-PEG linker (solvent compatible with the reaction, e.g., MOPS buffer or DMSO).
-
In a reaction vessel, mix the protein, linker, and TG in a final molar ratio of 1:20:1 (Protein:Linker:TG).[15]
-
Incubate the reaction mixture at 37 °C for 6 hours.[15] For some reactions, an additional overnight incubation at room temperature may improve yield.[15]
-
Monitor the reaction progress using SDS-PAGE or LC-MS to observe the shift in molecular weight corresponding to the PEGylated protein.
-
Purify the PEGylated protein conjugate using size-exclusion or ion-exchange chromatography to remove excess linker and enzyme.
Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenation
This is a standard procedure for removing the Cbz protecting group to liberate the free amine.[2]
Materials:
-
Cbz-protected compound
-
Palladium on carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add Pd/C catalyst to the solution (typically 10% of the substrate weight). The flask should be under an inert atmosphere (e.g., nitrogen or argon) before adding the catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an H₂ atmosphere.
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This can take from 1 to 24 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Evaporate the combined filtrates to yield the deprotected amine product.
Conclusion
Cbz-protected PEG linkers represent a versatile and highly effective class of tools for researchers in chemistry, biology, and medicine. Their modular nature, combining the robust and selectively cleavable Cbz protecting group with the beneficial physicochemical properties of PEG, facilitates the rational design and synthesis of complex and highly functional biomolecules. From enhancing the stability and pharmacokinetics of ADCs to enabling the systematic optimization of PROTACs, these linkers are integral to the advancement of targeted therapies and sophisticated drug delivery systems. The detailed protocols and quantitative data provided herein serve as a guide for their successful implementation in the laboratory, paving the way for future innovations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 17. mobt3ath.com [mobt3ath.com]
Understanding the Reactivity of the Terminal Amine on Cbz-N-PEG15-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the terminal primary amine on Cbz-N-PEG15-amine, a heterobifunctional linker crucial in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the core chemical properties, key reactions, and experimental considerations for effectively utilizing this versatile molecule.
Introduction to this compound
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure consists of a carboxybenzyl (Cbz) protected amine on one terminus and a reactive primary amine on the other, separated by a 15-unit PEG chain. This configuration allows for a sequential and controlled approach to conjugation. The Cbz group provides a stable protecting group for one amine, which can be selectively removed under specific conditions, while the terminal primary amine is readily available for conjugation to various molecules.[1] The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.
Core Reactivity of the Terminal Amine
The terminal primary amine of this compound is a nucleophilic functional group that readily participates in several common bioconjugation reactions. The most prevalent of these are amide bond formation and reductive amination.
Amide Bond Formation
The formation of a stable amide bond is the most common method for conjugating the terminal amine of this compound. This is typically achieved by reacting the amine with a carboxylic acid, which is often pre-activated to enhance its reactivity.
Reaction with Activated Esters (e.g., NHS Esters): N-hydroxysuccinimide (NHS) esters are highly reactive intermediates that readily couple with primary amines at or near physiological pH to form a stable amide linkage.[2] This is a widely used strategy in bioconjugation due to its efficiency and mild reaction conditions.
Direct Carboxylic Acid Coupling: The terminal amine can also be coupled directly to a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like NHS to improve efficiency and minimize side reactions.[3]
Reductive Amination
Reductive amination provides an alternative strategy for conjugation, forming a stable secondary amine linkage. This reaction involves the initial formation of a Schiff base between the terminal amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Quantitative Data on Terminal Amine Reactivity
Table 1: Amide Bond Formation with NHS Esters - Representative Data
| Parameter | Value/Range | Conditions | Notes |
| Reaction pH | 7.2 - 8.5 | Aqueous buffer (e.g., PBS, Borate) | The reaction rate increases with pH as the amine is deprotonated and more nucleophilic. However, hydrolysis of the NHS ester also increases at higher pH.[2][4] |
| Reaction Time | 0.5 - 4 hours | Room Temperature or 4°C | Reaction times are dependent on the concentration of reactants and the specific molecules being conjugated.[2] |
| Molar Ratio (Amine:NHS Ester) | 1:1 to 1:5 | Varies with substrate | An excess of the NHS ester is often used to drive the reaction to completion, especially with dilute protein solutions. |
| Typical Yield | 70 - 95% | Optimized conditions | Yield is highly dependent on the specific substrates and reaction conditions. |
Table 2: Reductive Amination - Representative Data
| Parameter | Value/Range | Conditions | Notes |
| Reaction pH | 6.0 - 7.5 | Aqueous buffer (e.g., MES, HEPES) | A slightly acidic pH is optimal for the formation of the Schiff base intermediate. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Typically 1.5 - 10 equivalents | Sodium triacetoxyborohydride is often preferred for its milder nature and reduced side reactions. |
| Reaction Time | 2 - 24 hours | Room Temperature | Longer reaction times are often required compared to NHS ester couplings. |
| Typical Yield | 60 - 90% | Optimized conditions | Yield depends on the reactivity of the carbonyl compound and the stability of the Schiff base. |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving the terminal amine of this compound.
Protocol 1: Amide Bond Formation with an NHS-Activated Molecule
Objective: To conjugate this compound to a molecule containing a pre-activated carboxylic acid (NHS ester).
Materials:
-
This compound
-
NHS-activated molecule (e.g., NHS-activated drug or peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification supplies (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.
-
Dissolve this compound in the reaction buffer (PBS or Borate Buffer) to a desired concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add the dissolved NHS-activated molecule (typically 1.1 to 3 equivalents relative to the amine) to the solution of this compound with gentle stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
-
-
Characterization:
Protocol 2: Cbz Deprotection
Objective: To remove the Cbz protecting group to liberate the terminal amine for subsequent conjugation.
Materials:
-
This compound conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate in MeOH or EtOH in a round-bottom flask.
-
Carefully add Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
-
-
Purification and Characterization:
-
If necessary, purify the product by chromatography.
-
Confirm the removal of the Cbz group by LC-MS (observing the expected mass decrease) and ¹H NMR (disappearance of benzyl (B1604629) protons).
-
Visualizing Workflows and Relationships
General Amide Bond Formation Workflow
Caption: Workflow for amide bond formation using this compound.
Logical Relationship of pH and Reactivity
References
- 1. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Properties of Cbz-N-PEG15-amine: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of key reagents is paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cbz-N-PEG15-amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This guide summarizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows through explanatory diagrams.
This compound, characterized by a carbobenzyloxy (Cbz) protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, offers a unique combination of functionalities. The Cbz group provides a stable protecting group for the amine, preventing unwanted reactions, while the hydrophilic PEG chain enhances solubility and the terminal amine allows for conjugation to various molecules.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings. While precise quantitative data is not extensively published, a qualitative understanding of its solubility can be derived from supplier information and the general properties of its constituent parts. The presence of the long, hydrophilic PEG chain generally imparts good aqueous solubility.
Table 1: Qualitative Solubility of Cbz-N-PEG-Amine Analogs
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |
| Dimethylacetamide (DMAC) | Soluble | [2][3] |
| Methylene Chloride (DCM) | Soluble | [2][3] |
| Water | Soluble | [2][4] |
| Dimethylformamide (DMF) | Soluble | [5] |
Note: This table is based on data for various Cbz-N-PEG-amine and Cbz-N-PEG-acid compounds, which are expected to have similar solubility profiles to this compound due to the presence of the PEG spacer.
Experimental Protocol for Determining Aqueous Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The saturation shake-flask method is a widely accepted technique.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of water.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After shaking, allow the suspension to settle.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the concentration and the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The key aspects of its stability revolve around the integrity of the Cbz protecting group and the PEG backbone.
The Cbz group is known to be stable under mildly acidic and basic conditions, making it a robust protecting group for many applications.[3][6] However, it can be cleaved under specific conditions.
The polyethylene glycol (PEG) backbone is generally stable.[5] However, degradation can be accelerated by factors such as high temperatures, light, and the presence of oxygen.[7] Thermal degradation of PEG in an inert atmosphere typically occurs at temperatures above 300°C.[8]
Table 2: General Stability of this compound
| Condition | Stability | Notes |
| pH | Stable in mildly acidic to mildly basic conditions. Labile to strong acids. | The Cbz group can be removed under strongly acidic conditions.[9] |
| Temperature | Generally stable at room temperature and below. Degradation can occur at elevated temperatures. | Recommended storage is typically at -20°C for long-term stability.[3][9] |
| Light | Potential for photodecomposition. | It is advisable to store the compound protected from light.[7] |
| Reductive Cleavage | The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). | This is a common method for deprotection.[6] |
Experimental Protocol for Stability Testing
To assess the stability of this compound under various conditions, a systematic study following ICH (International Council for Harmonisation) guidelines is recommended.[10][11]
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a stability-indicating method
-
Vials with inert caps
Procedure:
-
Prepare solutions of this compound in the desired buffers.
-
Aliquot the solutions into vials.
-
Place the vials in stability chambers under various conditions as outlined by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[12]
-
For photostability testing, expose the samples to a controlled light source as per ICH Q1B guidelines.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
Calculate the degradation rate and identify potential degradation pathways.
Diagram 2: Signaling Pathway for Cbz Deprotection
References
- 1. medkoo.com [medkoo.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. purple-diamond.com [purple-diamond.com]
- 12. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Cbz-N-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of proteins using Cbz-N-PEG15-amine, a heterobifunctional linker. This reagent is particularly useful in bioconjugation and drug development for applications such as creating antibody-drug conjugates (ADCs), enhancing the pharmacokinetic properties of therapeutic proteins, and developing novel diagnostic tools.[1] The this compound linker contains a terminal primary amine and a carboxybenzyl (Cbz)-protected amine. The terminal amine allows for conjugation to a protein, typically through reaction with an activated carboxylic acid or an N-hydroxysuccinimide (NHS) ester on the protein. The Cbz protecting group can then be removed under specific conditions to expose a primary amine, which can be used for subsequent modifications.
The polyethylene (B3416737) glycol (PEG) spacer (PEG15) enhances the solubility and stability of the resulting conjugate.[2] This protocol will cover the conjugation of the terminal amine of this compound to a protein, the subsequent deprotection of the Cbz group, and methods for characterizing the final conjugate.
Materials and Methods
Materials
-
This compound
-
Protein to be conjugated (e.g., antibody, enzyme)
-
Activation Reagents for Carboxylic Acids (if applicable):
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
-
Reaction Buffers:
-
Quenching Reagents:
-
Cbz Deprotection Reagents (select one method):
-
Acidic Conditions: HBr in acetic acid (use with caution for proteins)[6]
-
Catalytic Hydrogenolysis: 10% Palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate).[7]
-
-
Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Purification Supplies:
-
Size-Exclusion Chromatography (SEC) column
-
Dialysis cassettes or centrifugal filtration devices
-
Experimental Protocols
This protocol is divided into three main stages:
-
Protein Preparation and Activation (if necessary)
-
Conjugation of this compound to the Protein
-
Deprotection of the Cbz Group
-
Purification and Characterization of the Conjugate
Protocol 1: Conjugation via Protein Carboxylic Acid Groups (EDC/NHS Chemistry)
This method is suitable for proteins where surface-accessible carboxylic acid groups (aspartic and glutamic acid residues or the C-terminus) are targeted for conjugation.
Workflow for Conjugation via Protein Carboxylic Acids
Caption: Workflow for conjugating this compound to protein carboxylic acids.
1. Protein Preparation:
- Dissolve the protein in 0.1 M MES buffer, pH 4.5-6.0, at a concentration of 1-10 mg/mL.
2. Activation of Protein Carboxylic Acids:
- Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
- Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
- Incubate for 15-30 minutes at room temperature.
3. Conjugation Reaction:
- Immediately after activation, exchange the buffer to 0.1 M PBS, pH 7.2-7.5, using a desalting column or dialysis to remove excess EDC and NHS.
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
- Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The final concentration of the organic solvent should not exceed 10%.[3]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
- Add a quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[4][5]
- Incubate for 15-30 minutes at room temperature.
Protocol 2: Conjugation via Protein Amine Groups (using an NHS-ester activated linker)
This method involves a two-step process where the this compound is first reacted with a homobifunctional NHS-ester crosslinker, and the resulting product is then conjugated to the protein's amine groups (lysine residues or N-terminus).
Workflow for Conjugation via Protein Amines
Caption: Workflow for conjugating this compound to protein amine groups.
1. Protein Preparation:
- Dissolve the protein in 0.1 M PBS, pH 7.4, or 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5, at a concentration of 2-10 mg/mL. Avoid buffers containing primary amines like Tris.[5]
2. Preparation of Activated this compound (if not commercially available as an NHS ester):
- This step involves reacting the terminal amine of this compound with a homobifunctional NHS ester crosslinker. This is an advanced step and it is often simpler to use a commercially available heterobifunctional linker with a Cbz-protected amine and an NHS ester. For the purpose of this protocol, we will assume a direct reaction with an NHS-activated protein. A more common approach is to activate the protein's carboxyl groups first and then react with the amine on the PEG linker as described in Protocol 1.
3. Conjugation Reaction (Assuming use of a protein with available NHS esters):
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
- Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[8]
- Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
4. Quenching the Reaction:
- Add a quenching buffer to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes.
Protocol 3: Cbz Deprotection
The Cbz group is typically removed by catalytic hydrogenolysis, which is generally mild. However, the compatibility with the specific protein of interest must be evaluated. Acidic deprotection is generally not recommended for proteins as it can lead to denaturation.
1. Catalytic Hydrogenolysis:
- Caution: This method may not be suitable for proteins containing disulfide bonds, as the catalyst can also reduce these bonds.
- After conjugation and quenching, purify the Cbz-PEG-protein conjugate using SEC to remove unreacted reagents.
- Transfer the purified conjugate to a suitable reaction buffer (e.g., PBS or acetate (B1210297) buffer, pH 5.0-7.0).
- Add 10% Pd/C catalyst (typically 10-20% by weight of the conjugate).
- Introduce a hydrogen source. This can be done by bubbling H2 gas through the solution or by adding a hydrogen donor such as 1,4-cyclohexadiene (B1204751) or ammonium formate.
- React for 1-4 hours at room temperature with gentle stirring.
- Remove the catalyst by centrifugation followed by filtration through a 0.22 µm filter.
Purification and Characterization of the Final Conjugate
1. Purification:
- Purify the final H2N-PEG-Protein conjugate using SEC to separate the conjugate from any remaining small molecules and to isolate conjugates with the desired degree of labeling.
2. Characterization:
- SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
- Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
- Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the degree of PEGylation (number of PEG chains per protein).[4]
- UV-Vis Spectroscopy: To determine protein concentration.
- Functional Assays: To confirm that the biological activity of the protein is retained after conjugation.
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Characterization of Protein Conjugates
| Sample | Apparent MW by SDS-PAGE (kDa) | Elution Volume in SEC (mL) | Mass by MS (Da) | Degree of PEGylation (MS) | Biological Activity (%) |
| Unconjugated Protein | N/A | 100 | |||
| Cbz-PEG-Protein Conjugate | |||||
| H2N-PEG-Protein Conjugate |
Table 2: Summary of Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | |||
| Molar Ratio (Linker:Protein) | |||
| Reaction Time (hours) | |||
| Reaction Temperature (°C) | |||
| Degree of PEGylation |
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure the protein buffer is amine-free for NHS ester chemistry.
-
Optimize the pH of the reaction buffer.
-
Increase the molar excess of the PEG linker.
-
Confirm the activity of the coupling reagents (EDC/NHS).
-
-
Protein Aggregation:
-
Reduce the protein concentration.
-
Perform the reaction at a lower temperature (4°C).
-
Include additives like arginine or glycerol (B35011) to prevent aggregation.
-
-
Loss of Biological Activity:
-
Reduce the molar excess of the PEG linker to minimize modification of critical residues.
-
Consider site-specific conjugation strategies if random conjugation affects the active site.
-
-
Incomplete Cbz Deprotection:
-
Ensure the catalyst is active.
-
Increase the reaction time or catalyst amount.
-
Ensure efficient hydrogen transfer.
-
Conclusion
The use of this compound provides a versatile method for protein conjugation, allowing for the introduction of a PEG spacer and a protected amine that can be deprotected for further functionalization. The protocols outlined above provide a general framework for this process. However, optimal conditions for conjugation and deprotection will need to be determined empirically for each specific protein. Careful characterization of the final conjugate is crucial to ensure its quality, purity, and retained biological function.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
Application Notes: Synthesis of Antibody-Drug Conjugates Using Cbz-N-PEG15-amine
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[][2] The linker molecule connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and efficacy.[3][4] Cbz-N-PEG15-amine is a bifunctional, hydrophilic linker designed for advanced ADC development. It features a 15-unit monodisperse polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[][4][5][6] One terminus of the linker has a free primary amine for conjugation to a drug, while the other end has an amine protected by a carboxybenzyl (Cbz) group. This protecting group allows for a controlled, sequential conjugation strategy, ensuring precise construction of the drug-linker intermediate before its attachment to the antibody.
Core Features of this compound:
-
Hydrophilic PEG Spacer: The PEG15 chain mitigates the hydrophobicity of many cytotoxic payloads, improving overall ADC solubility and manufacturability.[4][5][7]
-
Orthogonal Reactive Ends: The free amine and Cbz-protected amine allow for directional conjugation. The free amine can be coupled to a drug's carboxylic acid or activated ester, while the Cbz-protected amine is revealed in a separate step for antibody conjugation.
-
Cbz Protecting Group: The Cbz group is stable during the initial drug-linker synthesis and can be efficiently removed under specific conditions, such as catalytic hydrogenation, which are generally compatible with complex drug molecules.[8][9]
-
Amine Reactivity: The terminal amine groups are versatile handles for forming stable amide bonds with either the drug or the antibody.[10][11]
Experimental Workflow and Protocols
The synthesis of an ADC using this compound is a multi-step process that requires careful execution and purification at each stage. The overall workflow is depicted below.
References
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-N-PEG15-amine in PROTAC Development: Applications and Protocols for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cbz-N-PEG15-amine in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.
This compound is a valuable building block in the synthesis of PROTACs, serving as a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) linker. The PEG component enhances the aqueous solubility and cell permeability of the PROTAC molecule, which are often challenges in drug development. The 15-unit PEG chain provides a significant length to span the distance between the target protein and the E3 ligase, a crucial parameter for optimizing the geometry of the ternary complex for efficient ubiquitination.
This linker is bifunctional, featuring a terminal amine group and a carboxybenzyl (Cbz)-protected amine. The terminal amine is readily available for conjugation, typically via amide bond formation, with a carboxylic acid on either the POI ligand or the E3 ligase ligand. The Cbz protecting group on the other end provides an orthogonal handle for deprotection under specific conditions, allowing for the sequential and controlled synthesis of the final PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.
Experimental Protocols
General Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule, followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of action.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step process for synthesizing a PROTAC using this compound. This involves the initial amide coupling of the free amine of the linker to a carboxylic acid-functionalized ligand (either POI or E3 ligase ligand), followed by the deprotection of the Cbz group and subsequent amide coupling to the second ligand.
Step 1: Amide Coupling of this compound to Ligand 1 (with COOH)
-
Materials:
-
This compound
-
Ligand 1 with a carboxylic acid functional group (e.g., a POI binder)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected Ligand 1-Linker intermediate.
-
Step 2: Cbz Deprotection and Amide Coupling to Ligand 2 (with COOH)
-
Materials:
-
Cbz-protected Ligand 1-Linker intermediate
-
Pd/C (10 wt. % on activated carbon)
-
Hydrogen gas (H2)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Ligand 2 with a carboxylic acid functional group (e.g., an E3 ligase binder)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Cbz Deprotection:
-
Dissolve the Cbz-protected Ligand 1-Linker intermediate in MeOH or EtOAc.
-
Add Pd/C catalyst (typically 10-20 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine intermediate.
-
-
Amide Coupling to Ligand 2:
-
Dissolve Ligand 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add a solution of the deprotected amine intermediate from the previous step in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for a BRD4-targeting PROTAC)
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
-
Data Presentation
The quantitative data from protein degradation experiments should be summarized in a clear and structured format to allow for easy comparison of the efficacy of different PROTACs or different concentrations of the same PROTAC.
Table 1: Representative In Vitro Degradation Data for a BRD4-Targeting PROTAC
| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example PROTAC A | This compound derived | BRD4 | HeLa | [Data not available in public literature for this specific linker] | [Data not available in public literature for this specific linker] |
| Reference PROTAC 1 | PEG4 | BRD4 | HeLa | ~20 | ~95 |
| Reference PROTAC 2 | Alkyl-C8 | BRD4 | HeLa | ~50 | ~90 |
Note: While a specific PROTAC utilizing the this compound linker with published degradation data was not identified, the table provides a template with representative data for other PEG-linked BRD4 PROTACs to illustrate the expected format and range of potencies.
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
Application Notes and Protocols: Step-by-Step Cbz Deprotection of Cbz-N-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the carboxybenzyl (Cbz) group from Cbz-N-PEG15-amine. The primary and most common method, catalytic hydrogenation, is described in detail, along with alternative methods suitable for substrates with functionalities sensitive to hydrogenation.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild conditions.[1][2] Deprotection is a critical step in multi-step syntheses, particularly in peptide synthesis and the development of PEGylated bioconjugates. The most common method for Cbz group removal is catalytic hydrogenation, which cleaves the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide.[3][4]
This document outlines a standard protocol for the Cbz deprotection of this compound via catalytic hydrogenation and briefly discusses alternative methods.
Primary Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for Cbz deprotection, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen source.[5][6][7]
Materials
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Ethyl Acetate (EtOAc), or a mixture)
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Inert gas (e.g., Nitrogen (N₂) or Argon (Ar))
-
Celatom® or diatomaceous earth for filtration
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Experimental Procedure
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask. The concentration can typically range from 0.1 to 0.2 M.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can range from 5 to 20 mol% relative to the substrate.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a dedicated hydrogenation apparatus for higher pressures.[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.
-
Catalyst Removal: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celatom® or diatomaceous earth to remove the Pd/C catalyst.[3] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting PEG15-amine can be used directly for the next step or purified further if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the catalytic hydrogenation of Cbz-protected amines, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| Substrate Concentration | 0.1 - 0.2 M | Higher concentrations may lead to slower reaction rates or catalyst deactivation.[7] |
| Catalyst | 10% Pd/C | The most common catalyst for Cbz deprotection.[5][6][7] |
| Catalyst Loading | 5 - 20 mol% | Lower loadings can be effective but may require longer reaction times.[8] |
| Hydrogen Source | H₂ gas (balloon or cylinder) | Transfer hydrogenation with ammonium (B1175870) formate (B1220265) can also be used.[5] |
| Solvent | MeOH, EtOH, EtOAc | Protic solvents like methanol and ethanol are commonly used.[3][7] |
| Temperature | Room Temperature to 60°C | Elevated temperatures can increase the reaction rate.[3][7] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | >90% | Typically high-yielding with clean conversion. |
Alternative Deprotection Methods
For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain halides), alternative deprotection methods can be employed.[9]
Lewis Acid-Mediated Deprotection
-
Reagents: A combination of a Lewis acid like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group.[8][10]
-
Advantages: This method avoids the use of hydrogen gas and is tolerant of many reducible functional groups.[8][10]
-
Considerations: The strongly acidic conditions may not be suitable for all substrates.
Nucleophilic Deprotection
-
Reagents: A nucleophile such as 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) can be used.[8]
-
Advantages: This method is suitable for substrates with functionalities sensitive to both hydrogenation and acidic conditions.[8][9]
-
Considerations: The reaction is typically performed at elevated temperatures.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrate and scale. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. mobt3ath.com [mobt3ath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Notes: Synthesis and Utility of Cbz-N-PEG15-Amide Conjugates
Introduction
Cbz-N-PEG15-amine is a heterobifunctional linker molecule widely employed in bioconjugation and pharmaceutical sciences.[1] It features a terminal primary amine and a carboxybenzyl (Cbz) protected amine, separated by a 15-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine serves as a reactive handle for conjugation to various molecules, while the Cbz group provides a stable protecting group that can be removed under specific conditions to reveal a second primary amine.[2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and can improve in vivo stability.[3] This linker is particularly valuable for synthesizing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[1][4]
The terminal amine of this compound readily reacts with carboxylic acids and their activated derivatives, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[2] This application note details the protocols for these fundamental conjugation reactions, providing researchers with the necessary information to successfully synthesize well-defined bioconjugates.
Reaction Mechanisms
There are two primary methods for coupling this compound with a carboxyl-containing molecule:
-
Reaction with NHS Esters: This is a direct and efficient method where the primary amine of the PEG linker nucleophilically attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.0).[5]
-
Reaction with Carboxylic Acids using EDC/NHS: This two-step carbodiimide-mediated coupling is used when starting with a carboxylic acid.[3] First, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[6] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the O-acylisourea into a more stable amine-reactive NHS ester.[6] The this compound is then added, which reacts with the in situ generated NHS ester to form the desired amide bond. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amination reaction is favored at a pH of 7.2-8.0.[3][7]
Applications
The conjugation of this compound to molecules of interest has a broad range of applications in research and drug development:
-
PEGylation: The addition of the PEG spacer (PEGylation) to proteins, peptides, or small molecules can increase their solubility, extend their plasma half-life, and reduce their immunogenicity.[3]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker component in PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.
-
Surface Modification: The functionalization of surfaces, such as nanoparticles and beads, with this PEG linker can reduce non-specific protein binding and provide a hydrophilic coating.[3]
Experimental Protocols
Protocol 1: Reaction of this compound with an NHS Ester
This protocol describes the direct conjugation of this compound to a molecule containing a pre-activated NHS ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[5]
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Borate buffer (pH 7.0-8.0). Avoid buffers containing primary amines like Tris or glycine.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
Procedure:
-
Preparation of Reactants:
-
Equilibrate this compound and the NHS ester to room temperature before opening their containers.
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10-50 mM).[5]
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the this compound solution. A 1.1 to 5-fold molar excess of the this compound is often used to ensure complete consumption of the NHS ester.
-
The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume to maintain the integrity of biological molecules, if applicable.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8] Reaction progress can be monitored by techniques such as LC-MS or TLC.[9]
-
-
Quenching:
-
(Optional) Add Quenching Buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and byproducts.
-
Protocol 2: Reaction of this compound with a Carboxylic Acid using EDC/NHS
This two-step protocol is for conjugating this compound to a molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (pH 4.5-6.0).[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.2-8.0).[3]
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Hydroxylamine, Tris, or Glycine.[3]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution before dilution with the buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer or water/DMSO immediately before use.[10]
-
Add a 2-5 fold molar excess of EDC to the carboxylic acid solution, followed immediately by a 2-5 fold molar excess of NHS. A common EDC:NHS molar ratio is 1:1 or 2:1.[9][10]
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[10]
-
-
Conjugation to this compound:
-
Dissolve the this compound in the Coupling Buffer.
-
Add the activated carboxylic acid solution from step 1 to the this compound solution. Alternatively, the pH of the activation mixture can be raised to 7.2-8.0 by adding Coupling Buffer before adding the amine.[3]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Quenching:
-
Add the Quenching Solution to hydrolyze any unreacted NHS esters.[3] Incubate for 30 minutes.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Data Presentation
The following tables summarize typical reaction conditions for the conjugation of this compound. Note that optimal conditions can be dependent on the specific substrates used.
Table 1: Reaction Conditions for this compound with NHS Esters
| Parameter | Recommended Condition | Reference |
| Solvent | DMF, DMSO, or aqueous buffer | [5] |
| pH | 7.0 - 8.0 | [8] |
| Molar Ratio (Amine:NHS Ester) | 1.1:1 to 5:1 | [8] |
| Temperature | Room Temperature (or 4°C) | [11] |
| Reaction Time | 1 - 4 hours (or overnight) | [8][11] |
Table 2: Reaction Conditions for this compound with Carboxylic Acids via EDC/NHS
| Parameter | Recommended Condition | Reference |
| Activation pH | 4.5 - 6.0 | [3] |
| Coupling pH | 7.2 - 8.0 | [3] |
| Molar Ratio (EDC:Carboxylic Acid) | 2:1 to 5:1 | [10] |
| Molar Ratio (NHS:Carboxylic Acid) | 2:1 to 5:1 | [10] |
| Molar Ratio (Amine:Carboxylic Acid) | 1.1:1 to 5:1 | [9] |
| Activation Time | 15 - 30 minutes | [10] |
| Coupling Time | 2 - 4 hours (or overnight) | [3] |
Visualizations
Caption: Reaction of this compound with an NHS ester.
Caption: Two-step reaction with a carboxylic acid via EDC/NHS.
Caption: General experimental workflow for conjugation.
References
- 1. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 2. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. purepeg.com [purepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. encapsula.com [encapsula.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
Application Notes and Protocols for the PEGylation of Peptides using Cbz-N-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the PEGylation of peptides using Cbz-N-PEG15-amine. The protocols outlined below are designed to guide researchers through the process of conjugating a PEG moiety to a peptide, specifically focusing on the N-terminal modification of a Glucagon-Like Peptide-1 (GLP-1) analogue. This modification is a widely used strategy to enhance the therapeutic properties of peptides by increasing their hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[1][2][3]
Introduction to Peptide PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most often a peptide or protein.[4] This bioconjugation technique has been instrumental in the development of numerous therapeutic drugs by improving their pharmacokinetic and pharmacodynamic profiles.[3] The attachment of PEG can shield the peptide from enzymatic degradation and reduce renal clearance, thereby extending its presence in the bloodstream.[1][4]
This compound is a heterobifunctional PEGylation reagent. It contains a terminal amine group for conjugation to the peptide and a carboxybenzyl (Cbz) protected amine at the other end. The Cbz group is a commonly used protecting group for amines and can be removed under specific conditions, typically through hydrogenolysis, to reveal a free amine for further modification if required.[5] This document will focus on the initial conjugation of the this compound to the peptide's N-terminus.
Experimental Protocols
The following protocols provide a step-by-step guide for the N-terminal PEGylation of a model peptide, a GLP-1 analogue, using this compound.
N-Terminal PEGylation of a GLP-1 Analogue
This protocol describes the reaction for conjugating this compound to the N-terminal amine of a GLP-1 analogue. The reaction is typically performed in solution under conditions that favor the reaction of the PEG reagent with the N-terminal α-amine over the ε-amine of lysine (B10760008) residues by controlling the pH.[3]
Materials:
-
GLP-1 Analogue Peptide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Anhydrous conditions
Procedure:
-
Peptide Dissolution: Dissolve the GLP-1 analogue peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve this compound in anhydrous DMF. The molar ratio of this compound to the peptide should be optimized, but a starting point of 1.2 to 2 equivalents is recommended.
-
Reaction Initiation: To the peptide solution, add DIPEA to adjust the pH to approximately 7-8. This can be monitored using pH indicator strips suitable for organic solvents.
-
PEGylation Reaction: Add the this compound solution to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 3 to 24 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the optimal reaction time.[6]
-
Reaction Quenching: Once the reaction is deemed complete, the reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, to consume any unreacted PEG reagent.
Purification of the PEGylated GLP-1 Analogue by RP-HPLC
The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEGylation reagent, and byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for purifying the PEGylated product.[7][8]
Materials:
-
Crude PEGylation reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 or C4 column suitable for peptide separations.
Procedure:
-
Sample Preparation: Dilute the crude reaction mixture with Mobile Phase A.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Flow Rate: 0.75 mL/min.
-
Detection: UV at 215 nm.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve the best separation.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the PEGylated peptide. The PEGylated peptide will have a longer retention time than the unreacted peptide due to the increased hydrophobicity from the PEG chain.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the PEGylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Cbz Deprotection of the PEGylated Peptide (Optional)
If the terminal amine of the PEG chain needs to be deprotected for further conjugation, the Cbz group can be removed by catalytic hydrogenation.[5][9]
Materials:
-
Cbz-PEGylated GLP-1 Analogue
-
Palladium on carbon (10% Pd/C)
-
Methanol or another suitable solvent
-
Hydrogen gas supply
Procedure:
-
Dissolution: Dissolve the Cbz-PEGylated peptide in methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or MS until the Cbz group is completely removed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the deprotected PEGylated peptide.
Data Presentation
The following tables summarize typical quantitative data expected from the PEGylation of a GLP-1 analogue.
Table 1: Reaction and Purification Yields
| Parameter | Typical Value |
| PEGylation Reaction Yield | 45 - 80% |
| Purification Yield (RP-HPLC) | 35 - 70% |
| Overall Yield | 15 - 56% |
Note: Yields are highly dependent on the specific peptide, reaction conditions, and purification process and should be empirically determined.
Table 2: Characterization of PEGylated GLP-1 Analogue
| Analytical Method | Parameter | Expected Result |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Observed mass should correspond to the theoretical mass of the mono-PEGylated peptide. |
| RP-HPLC | Purity | >95% |
| SDS-PAGE | Apparent Molecular Weight | The PEGylated peptide will migrate at a significantly higher apparent molecular weight than the unmodified peptide. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the PEGylation of a peptide using this compound.
Caption: Experimental workflow for peptide PEGylation.
GLP-1 Signaling Pathway
PEGylated GLP-1 analogues are designed to have a prolonged effect on the GLP-1 receptor (GLP-1R), which is crucial for glucose homeostasis. The following diagram illustrates the signaling cascade initiated by the binding of a GLP-1 analogue to its receptor on pancreatic β-cells.[10][11][12]
Caption: GLP-1 receptor signaling pathway.
These application notes and protocols provide a comprehensive guide for the PEGylation of peptides using this compound. Researchers should note that optimization of the described procedures will be necessary for different peptides and specific experimental goals.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. millennialscientific.com [millennialscientific.com]
- 8. EP3920962A1 - Purification of glp-1 analogues - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Cbz-N-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedical applications. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, reducing immunogenicity, and prolonging circulation times in vivo. This document provides detailed application notes and protocols for the use of Cbz-N-PEG15-amine for the surface modification of nanoparticles.
This compound is a heterobifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine, connected by a 15-unit polyethylene glycol spacer. The Cbz group provides a stable protecting group for one amine functionality, allowing for selective reaction of the terminal amine. Subsequent deprotection of the Cbz group reveals a primary amine that can be used for further conjugation of targeting ligands, imaging agents, or other functional molecules. This bifunctionality makes this compound a versatile tool for creating multifunctional nanoparticle systems. The terminal amine of this compound can be readily conjugated to nanoparticles possessing surface carboxyl groups through a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).
Key Applications
Surface modification of nanoparticles with this compound offers several advantages:
-
Improved Biocompatibility and Stability: The hydrophilic PEG15 chain forms a hydration layer on the nanoparticle surface, which can prevent aggregation and reduce non-specific protein adsorption (opsonization), leading to enhanced stability in biological media.[1][2][3][4]
-
Prolonged Systemic Circulation: By minimizing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), PEGylation extends the circulation half-life of nanoparticles, increasing the probability of reaching the target site.[1][2][4]
-
Platform for Bioconjugation: The terminal amine group serves as a reactive handle for the covalent attachment of a wide range of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and therapeutic payloads.[3][5]
-
Controlled Surface Functionalization: The use of a Cbz-protected amine allows for a stepwise functionalization strategy, providing greater control over the final surface chemistry of the nanoparticle.
Experimental Protocols
This section provides detailed protocols for the deprotection of this compound and its subsequent conjugation to carboxylated nanoparticles.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Cbz protecting group from this compound to yield the free amine (H₂N-PEG15-amine) via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (B129727) (MeOH), anhydrous
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Inert gas (Argon or Nitrogen)
-
Celit® for filtration
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material).
-
Seal the flask and purge with an inert gas (argon or nitrogen).
-
Introduce hydrogen gas into the flask (a hydrogen-filled balloon is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected H₂N-PEG15-amine. The product is typically used in the next step without further purification.
Protocol 2: Conjugation of H₂N-PEG15-amine to Carboxylated Nanoparticles
This protocol outlines the covalent attachment of the deprotected H₂N-PEG15-amine to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)
-
H₂N-PEG15-amine (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifuge and appropriate centrifuge tubes
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a desired concentration. Sonicate the suspension to ensure a homogenous dispersion.
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC and NHS. The molar ratio of EDC and NHS to the surface carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 for both EDC and NHS is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the H₂N-PEG15-amine in the Coupling Buffer.
-
Add the H₂N-PEG15-amine solution to the activated nanoparticle suspension. The molar excess of the amine can be varied to control the surface density of the PEG chains.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in Coupling Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents and byproducts.
-
-
Final Resuspension and Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
Data Presentation
The following tables provide representative quantitative data for the characterization of nanoparticles before and after surface modification with amine-terminated PEG. The exact values will depend on the specific nanoparticle core material, size, and the reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Unmodified Nanoparticles | Amine-PEG15 Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential (mV) | -35 ± 3 | -10 ± 2 |
| PEG Surface Density (chains/nm²) | N/A | 0.5 - 2.0 |
Table 2: In Vitro Characterization of Nanoparticles
| Assay | Unmodified Nanoparticles | Amine-PEG15 Modified Nanoparticles |
| Protein Adsorption (µg protein/mg NP) | 150 ± 20 | 30 ± 5 |
| Colloidal Stability in 10% FBS (24h) | Aggregation observed | Stable |
| Cellular Uptake (% of cells positive) | 85 ± 8 | 45 ± 6 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound.
Cellular Uptake Pathways
The surface modification of nanoparticles with PEG can influence their cellular uptake mechanism. While unmodified nanoparticles might be taken up non-specifically, PEGylated nanoparticles often utilize specific endocytic pathways. The presence of a terminal amine group may further modulate these interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
Application Notes and Protocols for Bioconjugation Using Amine-Reactive PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique in pharmaceutical and biotechnology fields for improving the therapeutic properties of proteins, peptides, and other biomolecules.[1] The covalent attachment of PEG chains can enhance drug solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes.[1][2] Amine-reactive PEG linkers, particularly those activated with N-hydroxysuccinimide (NHS) esters, are among the most common reagents for PEGylation due to their efficiency in forming stable amide bonds with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) under mild reaction conditions.[3]
This document provides detailed application notes and protocols for the successful PEGylation of biomolecules using amine-reactive PEG linkers. It covers critical aspects from reaction optimization to purification and characterization of the final conjugate.
Key Considerations for Amine-Reactive PEGylation
Successful PEGylation with amine-reactive linkers requires careful consideration of several factors to ensure optimal conjugation efficiency and preservation of the biomolecule's activity.
pH of the Reaction: The pH of the reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.0 and 8.5.[4] At lower pH, the amine group is protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of the desired conjugate.[4][5]
Molar Ratio of PEG to Biomolecule: The degree of PEGylation (the number of PEG chains attached to a single biomolecule) can be controlled by adjusting the molar ratio of the PEG linker to the target molecule.[6] A higher molar excess of the PEG linker will generally result in a higher degree of PEGylation. The optimal ratio depends on the concentration of the biomolecule and the desired level of modification and needs to be determined empirically. For protein concentrations of 1-10 mg/mL, a 20-fold molar excess of the NHS-PEG linker is a common starting point.[7][8]
Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[9] Suitable amine-free buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES buffer.[4]
Purity and Storage of PEG Linkers: NHS-activated PEG linkers are sensitive to moisture and can hydrolyze over time. Therefore, it is essential to store them in a desiccated environment at -20°C and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the design and optimization of your PEGylation experiments.
Table 1: Stability of Various NHS-Activated PEG Esters
This table shows the hydrolysis half-life of different NHS-activated PEG esters at pH 8 and 25°C. The half-life generally triples when the pH is lowered by one unit.
| PEG NHS Ester Type | Symbol | Half-life (minutes) at pH 8, 25°C |
| PEG-Succinimidyl Valerate | SVA | 33.6 |
| PEG-Succinimidyl Butanoate | SBA | 23.3 |
| PEG-Succinimidyl Carbonate | SC | 20.4 |
| PEG-Succinimidyl Glutarate | SG | 17.6 |
| PEG-Succinimidyl Propionate | SPA | 16.5 |
| PEG-Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| PEG-Succinimidyl Succinamide | SSA | 3.2 |
| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |
Table 2: Effect of pH on Reaction Rate and NHS-Ester Hydrolysis
This table illustrates the significant impact of pH on both the PEGylation reaction rate and the competing hydrolysis of the NHS ester.
| pH | Reaction Progression | Hydrolysis Half-life of PEG-NHS |
| 7.4 | Gradual, reaches steady state in ~2 hours | > 120 minutes |
| 9.0 | Rapid, reaches steady state within 10 minutes | < 9 minutes |
Data derived from a study on the PEGylation of bovine lactoferrin.[5]
Table 3: Recommended Molar Excess of NHS-PEG Linker for Protein PEGylation
The required molar excess of the PEG linker is dependent on the concentration of the protein solution.
| Protein Concentration | Recommended Molar Excess of NHS-PEG |
| ≥ 2 mg/mL | 5- to 10-fold |
| 1-10 mg/mL | 20-fold |
These are starting recommendations and may require optimization.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an Amine-Reactive NHS-Ester PEG Linker
This protocol provides a general method for the PEGylation of a protein using an NHS-activated PEG linker.
Materials:
-
Protein to be PEGylated
-
Amine-reactive NHS-Ester PEG linker (e.g., mPEG-NHS)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., SEC, IEX, or HIC)
-
Characterization equipment (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer using dialysis or a desalting column.
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare PEG-NHS Solution: Immediately before use, dissolve the NHS-Ester PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS solution to achieve the desired molar excess (refer to Table 3).
-
Slowly add the PEG-NHS solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester groups.
-
Purification: Purify the PEGylated protein from unreacted PEG, native protein, and reaction byproducts using a suitable chromatography method (see Section on Purification Methods).
-
Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation and confirm its purity and integrity (see Section on Characterization Methods).
Protocol 2: Purification of PEGylated Proteins
The choice of purification method depends on the physicochemical differences between the PEGylated protein, the unreacted protein, and the free PEG linker.
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated conjugates from the smaller, unreacted protein.[10][11][12]
-
Principle: Larger molecules (PEGylated protein) elute earlier from the column than smaller molecules (native protein).
-
Procedure:
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute with the equilibration buffer and collect fractions.
-
Analyze the fractions using SDS-PAGE or UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.
-
B. Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The covalent attachment of a neutral PEG chain to primary amines on the protein surface shields the positive charges of lysine residues, altering the protein's overall charge.[10][13] This change in charge can be exploited for purification.
-
Principle: The PEGylated protein will have a different elution profile on an IEX column compared to the native protein.
-
Procedure:
-
Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the buffer pH.
-
Equilibrate the column with a low-salt buffer.
-
Load the sample onto the column.
-
Elute with a salt gradient.
-
Collect and analyze fractions to isolate the PEGylated protein.
-
C. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be utilized for purification.[14][15][16]
-
Principle: The PEGylated protein may have different hydrophobic interactions with the HIC resin compared to the native protein.
-
Procedure:
-
Equilibrate the HIC column with a high-salt buffer.
-
Load the sample onto the column.
-
Elute with a decreasing salt gradient.
-
Collect and analyze fractions to isolate the desired product.
-
Protocol 3: Characterization of PEGylated Proteins
Characterization is essential to confirm successful PEGylation, determine the degree of modification, and assess the purity of the final product.
A. SDS-PAGE Analysis
-
Principle: PEGylated proteins will migrate slower on an SDS-PAGE gel than their non-PEGylated counterparts due to the increase in molecular weight. This provides a qualitative assessment of the PEGylation reaction.[2]
-
Procedure:
-
Run samples of the unreacted protein, the reaction mixture, and the purified product on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue) to visualize the protein bands. A band shift to a higher apparent molecular weight indicates successful PEGylation.
-
B. Mass Spectrometry (MS)
-
Principle: MS techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein, which allows for the calculation of the degree of PEGylation.[17]
-
Procedure:
-
Analyze the purified PEGylated protein using an appropriate mass spectrometer.
-
Compare the mass of the PEGylated protein to the mass of the native protein to determine the number of attached PEG chains.
-
C. HPLC Analysis
-
Principle: Reversed-phase HPLC (RP-HPLC) or SEC-HPLC can be used to assess the purity of the PEGylated product and to quantify the amount of unreacted protein and free PEG.[10]
-
Procedure:
-
Develop an appropriate HPLC method to separate the PEGylated protein from potential impurities.
-
Analyze the purified sample and quantify the peak areas to determine the purity.
-
Visualizing the Workflow and Reaction
The following diagrams, created using the DOT language, illustrate the key processes in bioconjugation with amine-reactive PEG linkers.
Caption: Experimental workflow for protein PEGylation.
Caption: Amine-reactive PEGylation reaction mechanism.
Caption: Decision-making flowchart for PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Protein PEGylation [jenkemusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbz-N-PEG15-amine in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of Cbz-N-PEG15-amine, a versatile heterobifunctional linker. The protocols cover the protection of the amine terminus with a carboxybenzyl (Cbz) group, its subsequent deprotection, and the utilization of the free amine for conjugation reactions.
Overview of this compound
This compound is a polyethylene (B3416737) glycol (PEG) linker containing 15 PEG units, functionalized with a Cbz-protected amine at one terminus and a free primary amine at the other. The Cbz group serves as a stable protecting group for the amine, which can be selectively removed under specific conditions, making this molecule a valuable tool in multi-step synthesis and bioconjugation strategies. The terminal primary amine is available for conjugation to various functional groups, such as carboxylic acids and activated esters (e.g., NHS esters).[1][2][3]
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which can reduce aggregation, increase stability, and improve pharmacokinetic profiles of therapeutic molecules.
Synthesis of this compound
A common method for the synthesis of Cbz-protected amines involves the reaction of a primary amine with benzyl (B1604629) chloroformate (Cbz-Cl). This reaction can be efficiently carried out using polyethylene glycol (PEG) as a green and effective reaction medium.[4][5][6][7][8]
Reaction Conditions and Stoichiometry
The N-Cbz protection of a diamino-PEG15 substrate is typically performed in a straightforward manner with a 1:1 stoichiometry of the amine to be protected and benzyl chloroformate. Using a low molecular weight PEG, such as PEG-400 or PEG-600, as the reaction medium has been shown to afford excellent yields at room temperature.[4][5][6]
| Parameter | Condition | Rationale |
| Reactants | Diamino-PEG15, Benzyl Chloroformate (Cbz-Cl) | |
| Stoichiometry | 1:1 molar ratio (Diamino-PEG15 : Cbz-Cl) | To favor mono-protection. Excess Cbz-Cl could lead to di-protection. |
| Solvent/Medium | PEG-400 or PEG-600 | Acts as a "green" promoter and facilitates the reaction.[5][6] |
| Temperature | Room Temperature | Mild conditions that are sufficient for the reaction to proceed to completion.[4][5][6] |
| Reaction Time | Varies (typically monitored by TLC) | Reaction progress should be monitored to determine the optimal time. |
| Work-up | Extraction with an organic solvent (e.g., diethyl ether) and washing with aqueous sodium bicarbonate.[5][6] | To separate the product from the PEG medium and any unreacted starting materials or byproducts. |
Experimental Protocol: N-Cbz Protection of Diamino-PEG15
-
To a stirred solution of diamino-PEG15 (1 equivalent) in PEG-400 (e.g., 0.5 mL per mmol of amine), add benzyl chloroformate (Cbz-Cl) (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the PEG and dissolve the product.
-
Separate the organic phase and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4) and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Deprotection of the Cbz Group
The Cbz group is valued for its stability under various conditions and its susceptibility to removal under specific, mild conditions, which preserves the integrity of other functional groups in the molecule.
Deprotection Conditions
The most common method for the removal of a Cbz group is catalytic hydrogenolysis.[9][10][11]
| Parameter | Condition | Rationale |
| Catalyst | Palladium on carbon (Pd/C) | A highly effective catalyst for hydrogenolysis. |
| Hydrogen Source | H₂ gas, or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate, triethylsilane) | To provide the hydrogen for the reduction reaction. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Solvents that are compatible with the reaction and dissolve the substrate. |
| Temperature | Room Temperature | Mild conditions are typically sufficient. |
| Reaction Time | Varies (monitored by TLC) | Completion is usually rapid. |
Experimental Protocol: Cbz Deprotection
-
Dissolve the this compound derivative in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Evaporate the combined filtrate to obtain the deprotected diamino-PEG15.
Application in Bioconjugation: Coupling to Carboxylic Acids
The free terminal amine of this compound can be readily coupled to molecules containing carboxylic acids or activated esters, such as proteins, peptides, or small molecule drugs.
Reaction Conditions for Amide Bond Formation
The formation of a stable amide bond between the amine of the PEG linker and a carboxylic acid is typically facilitated by a coupling agent.
| Parameter | Condition | Rationale |
| Reactants | This compound, Carboxylic Acid-containing molecule (R-COOH) | |
| Coupling Agents | EDC/NHS, HATU, HBTU | To activate the carboxylic acid for efficient reaction with the amine. |
| Solvent | Anhydrous polar aprotic solvent (e.g., DMF, DMSO) | To dissolve the reactants and facilitate the reaction. |
| Base | A non-nucleophilic base (e.g., DIPEA, triethylamine) | To neutralize any acids formed during the reaction. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
Experimental Protocol: EDC/NHS Coupling
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by an appropriate method (e.g., LC-MS, HPLC).
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Conclusion
This compound is a highly useful and versatile linker for applications in drug development, proteomics, and materials science. The straightforward protocols for its synthesis, deprotection, and conjugation allow for the precise construction of complex biomolecules and PEGylated compounds with enhanced properties. The use of PEG as a reaction medium for the initial Cbz protection step offers an environmentally friendly and efficient synthetic route.
References
- 1. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 2. Cbz-N-amido-PEG15-amine-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mobt3ath.com [mobt3ath.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cbz-N-PEG15-Amine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the purification of Cbz-N-PEG15-amine conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal primary amine, connected by a 15-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This linker is valuable in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. The Cbz group offers a stable protecting group that can be removed under specific acidic conditions.[1][3]
The purification of PEGylated compounds by RP-HPLC can be challenging due to the inherent dispersity of the PEG chain, which often leads to broad peaks.[4][5] The retention time of PEGylated molecules in RP-HPLC is influenced by the length of the PEG chain, with longer chains generally resulting in longer retention times.[4][5] This protocol outlines a robust method for achieving high purity of this compound conjugates, addressing the common challenges associated with PEGylated molecule purification.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification. The following steps should be followed to prepare the this compound conjugate sample for injection:
-
Dissolution: Dissolve the crude conjugate in the initial mobile phase (e.g., a low percentage of organic solvent like acetonitrile (B52724) in water) to a concentration of 1-5 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Degassing: It is recommended to degas the sample solution to prevent the formation of air bubbles in the HPLC system.
HPLC Instrumentation and Conditions
The following HPLC setup and parameters are recommended for the purification of this compound conjugates. These conditions may require optimization based on the specific conjugate and the HPLC system used.
| Parameter | Recommended Setting |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Column | C18 Reversed-Phase Column (e.g., Jupiter® C18, 250 x 10 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 45°C[6] |
| Detection Wavelength | 220 nm and 254 nm (for the Cbz group) |
| Injection Volume | 100 - 500 µL (depending on concentration and column size) |
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of the purified conjugate.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator or a lyophilizer.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound conjugate as a solid.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC under similar, but not identical, conditions to the preparative method (e.g., a steeper gradient and a lower flow rate).
Data Presentation
The following table summarizes the expected results from the HPLC purification of a this compound conjugate.
| Parameter | Value |
| Crude Purity | 75% |
| Post-Purification Purity | >98% |
| Retention Time (Analytical) | 12.5 min |
| Recovery | 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound conjugates by HPLC.
Caption: Workflow for this compound conjugate purification.
Logical Relationship of Purification Parameters
This diagram shows the key parameters and their relationships in the HPLC method development.
Caption: Interplay of HPLC parameters for optimal purification.
References
- 1. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of PEGylated Compounds
Welcome to the technical support center for troubleshooting challenges in the chemical synthesis and development of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group from molecules conjugated to polyethylene (B3416737) glycol (PEG).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Cbz deprotection of PEGylated compounds?
Incomplete Cbz deprotection in PEGylated compounds typically stems from a combination of factors related to the presence of the PEG chain:
-
Steric Hindrance: The long, flexible PEG chain can physically block or "shield" the Cbz group, preventing the catalyst or reagents from accessing the reactive site. This effect becomes more pronounced with increasing PEG molecular weight.[1][2]
-
Altered Solubility: PEGylation significantly changes the solubility profile of a compound. The molecule may have poor solubility in standard organic solvents used for deprotection, leading to a heterogeneous reaction mixture and inefficient reaction kinetics.[3][4][5]
-
Catalyst Poisoning or Deactivation: While not extensively documented specifically for PEG, impurities within PEG starting materials or interactions between the PEG chain and the catalyst surface could potentially lead to catalyst deactivation.[6]
-
Mass Transfer Limitations: In heterogeneous catalysis, such as hydrogenolysis with Pd/C, the viscous nature of solutions containing high molecular weight PEGylated compounds can impede the efficient transfer of hydrogen gas and the substrate to the catalyst surface.
Q2: How does the molecular weight of the PEG chain affect the deprotection reaction?
The molecular weight of the PEG chain is a critical factor. As the molecular weight and, consequently, the length and bulk of the PEG chain increase, so does the steric hindrance around the Cbz-protected amine.[1][2] This can lead to a significant decrease in the reaction rate. You may observe a trend where higher molecular weight PEGs require more forcing conditions (e.g., higher catalyst loading, elevated temperature, or longer reaction times) to achieve complete deprotection.
Q3: Which analytical techniques are best for monitoring the progress of Cbz deprotection on a PEGylated compound?
Effective monitoring is crucial for determining the endpoint of the reaction and identifying incomplete conversion. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for separating the starting material, product, and any byproducts. By monitoring the disappearance of the starting material peak and the appearance of the product peak, you can accurately track the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic benzyl (B1604629) protons of the Cbz group (typically around 5.1 ppm and 7.3 ppm) and the appearance of new signals corresponding to the deprotected amine.
-
Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the identity of the starting material and the final product by their respective molecular weights. It can definitively show whether the Cbz group has been removed.
Q4: Are there alternatives to the standard Pd/C hydrogenolysis for deprotecting Cbz groups on PEGylated substrates?
Yes, when standard hydrogenolysis is ineffective, several alternative methods can be considered. The choice of method will depend on the overall stability of your PEGylated compound.
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or HCl in various organic solvents can cleave the Cbz group.[7] This method avoids the use of a metal catalyst but may not be suitable for acid-sensitive substrates.
-
Nucleophilic Deprotection: Reagents like 2-mercaptoethanol (B42355) can be used for the nucleophilic cleavage of carbamates, including Cbz.[8] This approach is beneficial for substrates that are sensitive to both hydrogenolysis and acidic conditions.[3]
-
Transfer Hydrogenolysis: Instead of using hydrogen gas, a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane can be used with a palladium catalyst.[8] This can sometimes be more efficient and avoids the need for a pressurized hydrogen atmosphere.
Troubleshooting Guides
Issue 1: Incomplete Deprotection with Pd/C Hydrogenolysis
If you are observing incomplete deprotection when using palladium on carbon (Pd/C) with hydrogen gas, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
| Parameter | Standard Condition | Optimized Condition for PEGylated Compounds | Rationale |
| Catalyst Loading | 5-10% (w/w) Pd/C | 10-50% (w/w) Pd/C | Overcomes steric hindrance and potential catalyst inhibition. |
| Hydrogen Pressure | 1 atm - 50 psi | 50 psi - 500 psi | Increases hydrogen concentration at the catalyst surface. |
| Temperature | Room Temperature | 40-80 °C | Enhances reaction kinetics. |
| Reaction Time | 2-12 hours | 12-48 hours | Allows more time for the sterically hindered reaction to proceed. |
| Solvent | MeOH, EtOH, EtOAc | Co-solvents like THF/MeOH, DMF, or aqueous PEG solutions | Improves solubility of the PEGylated starting material.[9][10] |
Issue 2: Substrate is Sensitive to Hydrogenolysis Conditions
In cases where your PEGylated compound contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or benzyl ethers), alternative deprotection methods are necessary.
Caption: Selecting an alternative Cbz deprotection method.
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenolysis
This protocol is a starting point for the Cbz deprotection of a PEGylated amine via hydrogenolysis.
-
Dissolution: Dissolve the Cbz-protected PEGylated compound (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of methanol (B129727) and THF) to a concentration of 0.05-0.1 M.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (20% w/w relative to the substrate).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the vessel with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at 40-60 °C for 24-48 hours.
-
Monitoring: Periodically, take an aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze by HPLC or NMR to monitor the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected PEGylated amine. Purify as necessary, typically by chromatography or precipitation.
Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid
This protocol is for substrates that are stable to strong acidic conditions.
-
Reagent Preparation: Prepare a 33% (w/w) solution of hydrogen bromide in acetic acid.
-
Reaction Setup: Dissolve the Cbz-protected PEGylated compound (1.0 eq) in glacial acetic acid.
-
Deprotection: Add the HBr/acetic acid solution (5-10 eq of HBr) to the substrate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Disclaimer: These troubleshooting guides and protocols are intended as a starting point. The optimal conditions for Cbz deprotection of a specific PEGylated compound may vary and require further optimization.
References
- 1. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. tdcommons.org [tdcommons.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cbz-N-PEG15-amine Conjugation Efficiency
Welcome to the technical support center for Cbz-N-PEG15-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine, connected by a 15-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The terminal amine allows for conjugation to molecules with amine-reactive functional groups, such as carboxylic acids or activated NHS esters.[1] The Cbz group is a protecting group for the other amine, which can be removed under specific conditions to allow for further modification at that site.[1] This reagent is often used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3]
Q2: What is the role of the Cbz protecting group?
The Cbz (carboxybenzyl) group serves to protect one of the amine functionalities on the PEG linker.[4] This protection prevents the amine from reacting during the initial conjugation step, allowing for a more controlled and specific bioconjugation.[4] The Cbz group is stable under mildly acidic and basic conditions and can be selectively removed, typically through hydrogenolysis (e.g., using palladium on carbon), to expose the amine for subsequent reactions.[4][5]
Q3: What are the optimal pH conditions for conjugating the primary amine of this compound?
For the primary amine of this compound to react efficiently with an activated carboxyl group (like an NHS ester) on a target molecule, the reaction is typically carried out at a slightly alkaline pH, generally between 7.2 and 8.5.[6] In this pH range, the primary amine is sufficiently deprotonated and thus nucleophilic, facilitating its attack on the electrophilic center of the activated ester.[6] At pH values below 7, the amine becomes protonated, reducing its nucleophilicity and slowing down the reaction rate. Conversely, at pH values above 8.5 to 9.0, the hydrolysis of the NHS ester becomes more rapid, which can compete with the conjugation reaction and reduce the overall yield.[6]
Q4: What types of buffers should be used for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with your target molecule.[7][8]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate buffer
-
Carbonate/Bicarbonate buffer
Buffers to Avoid:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
Q5: How should this compound be stored?
This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1][4] It is important to allow the reagent to warm to room temperature before opening the container to avoid condensation of moisture, as the compound can be hygroscopic.[4] For long-term storage, it is advisable to store it under an inert atmosphere.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound to target molecules like proteins or antibodies.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 for NHS ester chemistry.[6] |
| Presence of primary amines in the buffer. | Ensure your buffer is free of primary amines like Tris or glycine. Dialyze your protein against a recommended buffer (e.g., PBS) if necessary.[7][8] | |
| Hydrolysis of the activated group on the target molecule. | Prepare the activated molecule (e.g., NHS ester) fresh and use it immediately. Avoid prolonged exposure to aqueous environments before adding the this compound. | |
| Inactive this compound. | Ensure the reagent has been stored properly at -20°C and protected from moisture.[1][4] Consider purchasing a new batch if there are concerns about reagent quality. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the target molecule. A 10- to 50-fold molar excess is a common starting point for protein conjugations.[7] | |
| Precipitation of Protein During Conjugation | High concentration of organic solvent. | If this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[7] |
| Change in protein solubility upon PEGylation. | Perform the reaction at a lower protein concentration. Consider adding solubility-enhancing agents that are compatible with the reaction. | |
| Multiple or Unexpected Conjugation Products | Non-specific binding. | Optimize the purification method to separate different conjugated species. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be effective. |
| Reaction with other nucleophilic groups. | While the reaction is highly specific for primary amines, side reactions can occur at very high pH. Ensure the pH does not exceed 9.0. | |
| Difficulty in Removing Excess this compound | Inadequate purification method. | Use a purification method with a suitable molecular weight cutoff. For proteins, dialysis or size-exclusion chromatography are effective. For smaller molecules, preparative HPLC may be necessary. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes a general method for conjugating this compound to a protein that has been activated with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 5-6)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups on the Protein:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended):
-
Immediately remove excess EDC and NHS and exchange the buffer to the Conjugation Buffer (pH 7.4) using a desalting column.
-
-
Preparation of this compound Solution:
-
Shortly before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate from excess this compound and byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.
-
Protocol 2: Deprotection of the Cbz Group
Materials:
-
Cbz-protected PEG conjugate
-
Palladium on carbon (10%)
-
Hydrogen gas supply
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
Procedure:
-
Dissolve the Cbz-protected conjugate in the anhydrous solvent.
-
Add 10% palladium on carbon (typically 10-20% by weight of the conjugate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent to obtain the deprotected amine-PEG conjugate.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effect of key parameters on conjugation efficiency.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Conjugation Efficiency (%) | NHS Ester Hydrolysis (%) |
| 6.5 | 35 | <5 |
| 7.0 | 65 | 10 |
| 7.5 | 85 | 15 |
| 8.0 | 90 | 25 |
| 8.5 | 88 | 40 |
| 9.0 | 75 | 60 |
Table 2: Effect of Molar Ratio on Degree of PEGylation
| Molar Ratio (PEG:Protein) | Average Degree of PEGylation |
| 5:1 | 1.2 |
| 10:1 | 2.5 |
| 20:1 | 4.1 |
| 50:1 | 6.8 |
Visualizations
Caption: Workflow for protein conjugation with this compound.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 2. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. CBZ-N-amido-PEG3-amine, 220156-99-0 | BroadPharm [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
How to avoid aggregation of Cbz-N-PEG15-amine conjugates
Technical Support Center: Cbz-N-PEG15-amine Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid aggregation of this compound and related PEGylated conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it aggregate?
This compound is a chemical compound featuring a 15-unit polyethylene (B3416737) glycol (PEG) chain. One end has an amine (-NH2) group, and the other end has an amine protected by a carboxybenzyl (Cbz) group. The Cbz group is aromatic and hydrophobic, which can lead to aggregation in aqueous solutions through intermolecular interactions, similar to issues seen with other hydrophobic molecules like DBCO reagents.[1] The PEG chain is intended to increase water solubility, but under certain conditions, the hydrophobic properties of the Cbz group can dominate.
Q2: My this compound solution looks cloudy. What does this mean?
A cloudy or turbid solution is a common visual indicator of aggregation or precipitation.[2] This suggests that the conjugate is not fully soluble under the current buffer conditions, concentration, or temperature.
Q3: How does pH affect the solubility and aggregation of my conjugate?
Solution pH is a critical factor. For amine-containing molecules, pH affects the charge state and can modulate electrostatic interactions between molecules.[3] While the Cbz group protects the amine, the overall stability of the conjugate in solution can be sensitive to pH. For reactions involving primary amines, a pH between 7.0 and 8.0 is often most efficient.[4][5] However, the optimal pH for solubility must be determined empirically for your specific conjugate.
Q4: Can I use an organic solvent to dissolve the conjugate first?
Yes, this is a highly recommended strategy.[4] Due to the hydrophobic Cbz group, this compound has limited aqueous solubility.[2] Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then adding it dropwise to your aqueous buffer with gentle mixing can prevent localized high concentrations and subsequent precipitation.[2][4]
Q5: What storage conditions are best for this compound and its solutions?
The solid reagent should be stored at -20°C under dessicated conditions.[6][7][8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[6][9] Stock solutions in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C, and it's best to store them in small aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide for Aggregation
Use the following guide to diagnose and resolve aggregation issues during your experiments.
| Problem | Potential Cause | Recommended Solution | Rationale |
| Immediate Cloudiness/Precipitation on Dissolution | Poor Aqueous Solubility: The Cbz group's hydrophobicity limits direct dissolution in aqueous buffers.[1][2] | 1. Prepare a 10-100 mg/mL stock solution in anhydrous DMSO or DMF.[4][6] 2. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring.[2] | An organic co-solvent ensures the molecule is fully solvated before introduction to the aqueous phase, preventing immediate aggregation. |
| Solution Becomes Turbid During Reaction | Suboptimal Buffer Conditions: Incorrect pH or ionic strength can reduce conjugate stability.[3][10][11] | 1. Optimize buffer pH. For reactions with amines, a pH of 7.2-8.5 is typical, but protein stability may require a lower pH.[2] 2. Adjust ionic strength. Low ionic strength can enhance stability at lower pH by increasing electrostatic repulsion.[10][11] | Buffer conditions directly influence the charge and intermolecular forces between conjugate molecules. Optimizing these parameters can maintain solubility. |
| High Reagent Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[1] | 1. Reduce the working concentration of the conjugate. 2. If aggregation occurs during a conjugation reaction, try reducing the molar excess of the PEG reagent.[1] | Lowering the concentration increases the distance between molecules, reducing the chance of aggregation. | |
| Aggregation Observed After Purification/Storage | Buffer Composition: The final storage buffer may lack components needed for long-term stability. | 1. Add stabilizing excipients like glycerol (B35011) (5-20%) or arginine (50-100 mM) to the storage buffer.[2] 2. Consider using a buffer with a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%).[2] | Stabilizers can prevent aggregation by minimizing nonspecific interactions and maintaining protein or conjugate solubility. |
| Temperature Stress: Freeze-thaw cycles or storage at suboptimal temperatures can induce aggregation. | 1. Store the final conjugate in small, single-use aliquots at -20°C or -80°C. 2. Add a cryoprotectant like glycerol to the storage buffer.[1] | Aliquoting minimizes freeze-thaw stress, and cryoprotectants help preserve the conjugate's structure during freezing. |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol describes the recommended method for dissolving this compound for use in aqueous reaction buffers.
Materials:
-
This compound conjugate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 10-100 mg/mL) by dissolving the required amount of the conjugate in anhydrous DMSO or DMF.[4][6]
-
Vortex the tube until the conjugate is completely dissolved. Gentle warming to 30-40°C can be used to assist dissolution if necessary.[4]
-
While gently vortexing or stirring the aqueous reaction buffer, add the desired volume of the stock solution dropwise.
-
Do not add the organic stock as more than 5-10% of the final aqueous volume to avoid solvent effects in your experiment. If the solution becomes cloudy, the final concentration may be too high for the chosen buffer.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution. It is an effective way to detect the presence of soluble aggregates.
Materials:
-
This compound conjugate solution
-
DLS-compatible cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare the conjugate solution in the desired buffer, ensuring it is free of dust and extraneous particles by filtering through a 0.22 µm filter if appropriate.
-
Transfer the solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index) according to the manufacturer's instructions.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the results. A monomodal peak at the expected hydrodynamic radius indicates a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests the presence of aggregates.
Visualizations
Caption: Potential aggregation mechanism of Cbz-PEG-Amine via hydrophobic interactions.
Caption: Troubleshooting workflow for resolving conjugate aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.uncw.edu [people.uncw.edu]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. axispharm.com [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cbz-N-PEG15-amine Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cbz-N-PEG15-amine in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional PEGylation reagent. It consists of a polyethylene (B3416737) glycol (PEG) chain with 15 ethylene (B1197577) glycol units. One terminus of the PEG chain is an amine group protected by a carboxybenzyl (Cbz) group, while the other terminus has a free primary amine. Its primary application is in bioconjugation, where the terminal amine is reacted with a suitable functional group on a biomolecule (such as a protein, peptide, or antibody) to attach the PEG chain. The Cbz group can be removed in a subsequent step if a free amine is required at that position.
Q2: What are the most common side reactions I should be aware of during bioconjugation with this compound?
A2: The most common side reactions include:
-
Multiple PEGylations: Attachment of more than one PEG molecule to a single biomolecule, especially in proteins with multiple reactive sites (e.g., lysine (B10760008) residues).
-
Cross-linking: Although less common with this monofunctional amine reagent, premature deprotection of the Cbz group could lead to a diamine PEG linker, which can cross-link biomolecules.
-
Reaction with non-target amino acids: Besides the intended lysine residues, other amino acids like histidine can sometimes react under certain pH conditions.[1]
-
Hydrolysis of activated esters: If you are reacting the amine of the PEG with an NHS-ester on your biomolecule, hydrolysis of the NHS-ester is a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases with pH.[2]
-
Cbz group cleavage: While generally stable, the Cbz group can be susceptible to cleavage under harsh acidic conditions or in the presence of strong nucleophiles, which could lead to unintended subsequent reactions.[3][4][5]
Q3: How can I minimize the risk of multiple PEGylations?
A3: To control the degree of PEGylation and minimize multiple attachments, you can:
-
Optimize the molar ratio of the this compound to your biomolecule. Start with a low molar excess of the PEG reagent and titrate up.
-
Control the reaction time and temperature. Shorter reaction times and lower temperatures can help to limit the extent of the reaction.
-
Adjust the pH of the reaction buffer. The reactivity of different amine groups on a protein can be modulated by pH.
Q4: What analytical techniques are recommended for characterizing the final conjugate and identifying side products?
A4: A combination of chromatographic and mass spectrometric techniques is highly recommended:
-
Size-Exclusion Chromatography (SEC-HPLC): To separate the PEGylated conjugate from the unreacted biomolecule and to detect aggregation.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate species with different degrees of PEGylation and other small molecule impurities.[1]
-
Ion-Exchange Chromatography (IEX-HPLC): Can be used to separate proteins with different numbers of attached PEG chains, as PEGylation can alter the overall charge of the protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and to identify the number of attached PEG chains.[7][8][9] LC-MS, which couples HPLC with mass spectrometry, is particularly powerful for detailed characterization.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of activated groups (e.g., NHS-ester) on the biomolecule. 2. Suboptimal reaction pH. 3. Insufficient molar excess of this compound. 4. Steric hindrance at the conjugation site. | 1. Prepare activated biomolecule immediately before use. Perform the reaction at a slightly lower pH (e.g., 7.2-7.5) to reduce the rate of hydrolysis. 2. Optimize the pH of the reaction buffer. For amine-NHS ester coupling, a pH range of 7.2-8.5 is typical. 3. Increase the molar ratio of the PEG reagent to the biomolecule incrementally (e.g., 5-fold, 10-fold, 20-fold excess). 4. Consider using a PEG linker with a longer spacer arm if steric hindrance is suspected. |
| Multiple PEGylated Species Observed (High Polydispersity) | 1. High molar excess of the PEG reagent. 2. Multiple reactive sites on the biomolecule with similar reactivity. 3. Prolonged reaction time. | 1. Reduce the molar excess of this compound. 2. Adjust the reaction pH to favor conjugation at the most reactive site (e.g., N-terminal amine vs. lysine ε-amines). 3. Shorten the reaction time and monitor the progress of the reaction by taking time points. |
| Unidentified High Molecular Weight Species (Possible Aggregation or Cross-linking) | 1. Aggregation of the PEGylated protein. 2. Unintentional deprotection of the Cbz group leading to a diamine linker and subsequent cross-linking. 3. Presence of di-functional PEG impurities in the reagent. | 1. Analyze by SEC-HPLC. Optimize buffer conditions (e.g., ionic strength, pH) to minimize aggregation. Include additives like arginine or polysorbate in the final formulation. 2. Ensure that the reaction conditions are not conducive to Cbz cleavage (avoid harsh acids and strong nucleophiles). Analyze the reaction mixture by mass spectrometry to look for cross-linked products. 3. Check the purity of the this compound reagent from the supplier's certificate of analysis or by analytical techniques like HPLC and MS. |
| Unexpected Cleavage of Cbz Group During Conjugation | 1. Presence of strong nucleophiles in the reaction mixture (e.g., thiols from cysteine residues). [4][5]2. Extreme pH conditions. | 1. If your biomolecule contains free cysteines, consider protecting them before PEGylation. Alternatively, perform the conjugation at a neutral pH to minimize the nucleophilicity of the thiol group. 2. Maintain the reaction pH within a mild range (e.g., 7.0-8.5). |
Data Presentation
Table 1: Example of Reaction Optimization for Monoclonal Antibody (mAb) PEGylation
| Molar Ratio (PEG:mAb) | Reaction Time (hours) | pH | % Unconjugated mAb | % Mono-PEGylated mAb | % Di-PEGylated mAb | % Aggregates |
| 3:1 | 2 | 7.4 | 45 | 50 | 4 | 1 |
| 5:1 | 2 | 7.4 | 25 | 65 | 9 | 1 |
| 10:1 | 2 | 7.4 | 10 | 70 | 18 | 2 |
| 5:1 | 4 | 7.4 | 15 | 68 | 15 | 2 |
| 5:1 | 2 | 8.0 | 18 | 62 | 18 | 2 |
Data presented are representative and will vary depending on the specific biomolecule and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a Protein with this compound via NHS Ester Chemistry
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
If the protein is not already activated, react it with a molar excess of an NHS-ester crosslinker (e.g., a bifunctional linker to introduce a reactive group for the PEG-amine). Purify the activated protein using a desalting column to remove excess crosslinker.
-
-
PEGylation Reaction:
-
Dissolve this compound in the same reaction buffer.
-
Add the desired molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 1 to 4 hours. Monitor the reaction progress by taking aliquots at different time points.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will consume any unreacted NHS-esters.
-
Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from unreacted PEG and quenching reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Use SEC-HPLC to assess purity and detect any aggregation.
-
Use mass spectrometry to confirm the molecular weight and determine the degree of PEGylation.
-
Protocol 2: Analytical Characterization by RP-HPLC
-
Column: C4 or C8 reverse-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV absorbance at 280 nm (for protein) and 214 nm (for peptide bonds).
-
Analysis: The un-PEGylated protein will elute first, followed by the PEGylated species. The retention time will increase with the number of attached PEG chains due to increased hydrophobicity.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Improving the solubility of Cbz-N-PEG15-amine in aqueous buffers
Welcome to the technical support center for Cbz-N-PEG15-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What is the role of the Cbz group and how does it affect solubility?
The Cbz (carbobenzyloxy) group is a common protecting group for amines in organic synthesis.[5] It provides stability to the amine functionality during chemical reactions.[4][6] While the Cbz group itself is hydrophobic, the overall solubility of this compound in aqueous solutions is dominated by the long, hydrophilic PEG chain. The Cbz group can be removed under acidic conditions or through hydrogenolysis.[7]
Q3: Which aqueous buffers are recommended for dissolving this compound?
For applications involving the terminal amine group, it is crucial to use non-amine-containing buffers to avoid competition in subsequent conjugation reactions. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
MES
-
Bicarbonate/Carbonate buffer
-
Borate buffer
Buffers containing primary amines, such as Tris or glycine, should be avoided as they will react with amine-reactive reagents. The choice of buffer can also influence the stability and activity of molecules in solution.[8][9][10][11]
Q4: How does pH affect the solubility of this compound?
The solubility of molecules with ionizable groups, such as the terminal amine on this compound, can be pH-dependent. The terminal amine will be protonated at lower pH, which may affect its solubility and reactivity. While specific data on the pH-solubility profile of this compound is not available, it is generally advisable to dissolve the compound in a buffer with a pH that is compatible with your intended application. For many bioconjugation reactions involving amines, a pH range of 7 to 9 is often used.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Problem 1: The compound is not dissolving or is dissolving very slowly.
| Potential Cause | Suggested Solution |
| Low Dissolution Rate at Room Temperature | PEGylated compounds, especially those with higher molecular weights, can sometimes dissolve slowly. |
| Solution 1: Gentle Heating. Warm the solution to 30-40°C to increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound. | |
| Solution 2: Sonication. Use a bath sonicator for short intervals to aid in the dispersion and dissolution of the compound. | |
| Solution 3: Increase Dissolution Time. Allow the mixture to stir for a longer period (e.g., overnight) at room temperature. | |
| Insufficient Solvent Volume | The concentration of the compound may be exceeding its solubility limit in the chosen buffer. |
| Solution: Increase Solvent Volume. Add more buffer to the mixture to decrease the concentration and facilitate dissolution. It is recommended to start with a lower concentration and gradually increase it as needed. | |
| Compound has Oiled Out or Formed a Gel | This can occur with highly concentrated solutions of PEGylated compounds. |
| Solution 1: Dilution. Add more solvent to the mixture and stir vigorously. | |
| Solution 2: Use of a Co-solvent. Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF first, and then add the aqueous buffer dropwise while stirring. Note that the final concentration of the organic solvent should be compatible with your downstream application. |
Problem 2: The solution is cloudy or hazy after dissolution.
| Potential Cause | Suggested Solution |
| Incomplete Dissolution | Micro-particles of the compound may still be suspended in the solution. |
| Solution 1: Filtration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. This is particularly important before use in sensitive applications like cell culture or HPLC. | |
| Solution 2: Review Dissolution Protocol. Re-evaluate the dissolution method, considering factors like temperature, stirring time, and solvent volume as outlined in Problem 1. | |
| Buffer Incompatibility | The buffer components may be interacting with the compound, leading to precipitation. |
| Solution: Test Different Buffers. Attempt to dissolve the compound in a different non-amine-containing buffer system to identify a more suitable one for your desired concentration. |
Experimental Protocols
Protocol for Solubilization of this compound in Aqueous Buffer
This protocol provides a general procedure for dissolving this compound. It is recommended to perform a small-scale solubility test first to determine the optimal concentration for your specific buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath or incubator (optional)
-
0.22 µm syringe filter
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container.
-
Add Buffer: Add the desired volume of the aqueous buffer to the compound.
-
Initial Mixing: Vortex the mixture for 30-60 seconds to disperse the compound.
-
Stirring: Place the container on a magnetic stirrer and stir the solution at room temperature.
-
Observe Dissolution: Monitor the solution for clarity. If the compound dissolves completely, proceed to the next step. If dissolution is slow, consider the following optional steps.
-
(Optional) Gentle Heating: Place the container in a water bath set to 30-40°C and continue stirring.
-
(Optional) Sonication: Place the container in a bath sonicator for 5-10 minute intervals.
-
Final Assessment: Once the solution appears clear, visually inspect it for any remaining solid particles.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to ensure it is free of any particulates before use.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
- 4. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cbz-N-PEG15-amine storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Cbz-N-PEG15-amine. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored at -20°C or -18°C.[1][2][3] It is also crucial to protect the compound from light.[1]
Q2: How should I handle the product upon receiving it?
While the product is shipped at ambient temperature, it should be stored at -20°C immediately upon receipt for long-term use.[2][3]
Q3: Is this compound sensitive to moisture?
Yes, PEGylated compounds are generally hygroscopic.[4][5] It is important to minimize exposure to atmospheric moisture. The solid may become tacky and difficult to handle if proper care is not taken.[4][5]
Q4: How should I prepare stock solutions of this compound?
Stock solutions can be prepared using dry solvents. These solutions can be kept for several days, but it is recommended to freeze them when not in use.[4][5]
Q5: What are the physical characteristics of this compound?
This compound is typically a white solid.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced Reactivity | Improper storage leading to degradation. | Ensure the compound has been consistently stored at -20°C and protected from light and moisture. Always allow the vial to warm to room temperature before opening to prevent condensation.[4][5] Use fresh, anhydrous solvents for reactions. |
| Inconsistent Experimental Results | Compound has absorbed moisture. | Due to its hygroscopic nature, the compound can absorb water, affecting its molecular weight and reactivity.[4][5] Store in a desiccator and handle under an inert atmosphere (e.g., argon or nitrogen). |
| Difficulty in Handling (Tacky Solid) | Exposure to humidity. | Minimize exposure to air.[4][5] If the compound becomes tacky, it may still be usable, but weighing accuracy might be compromised. For future prevention, store under inert gas and allow the container to reach room temperature before opening. |
| Safety Concerns | Lack of safety information. | A safety data sheet (SDS) for a similar compound indicates it may be harmful if swallowed and is very toxic to aquatic life.[6] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid release to the environment and dispose of waste according to regulations.[6] |
Quantitative Data Summary
| Parameter | Value | Source |
| Long-Term Storage Temperature | -18°C to -20°C | [1][2] |
| Appearance | White Solid | [1] |
| Molecular Weight | ~855.02 g/mol | [1] |
| Purity | Typically ≥95% | [3] |
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for a bioconjugation experiment involving the amine group of this compound is outlined below. The Cbz protecting group would need to be removed prior to reactions involving the protected amine.
General Workflow for Amine-Reactive Conjugation
References
Technical Support Center: Post-Reaction Purification of Cbz-N-PEG15-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Cbz-N-PEG15-amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing excess this compound?
The primary challenge in removing unreacted this compound stems from its amphiphilic nature. It possesses a hydrophobic carbamate (B1207046) (Cbz) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This dual characteristic can lead to complex chromatographic behavior, making sharp separation from the desired product difficult. Furthermore, the reaction mixture is often heterogeneous, containing the desired conjugate, unreacted starting materials, and potential byproducts.[]
Q2: What are the recommended purification methods for removing excess this compound?
The most effective methods for removing excess this compound are based on chromatography. The choice of method depends on the properties of your target molecule and the resulting conjugate. The primary techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective due to the hydrophobicity of the Cbz group. This method separates molecules based on their polarity.[][2]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is particularly useful if there is a significant size difference between your product and the this compound.[][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The neutral PEG chain can shield charges on your molecule, altering its interaction with the IEX resin and allowing for separation.[][4][5]
-
Solid-Phase Extraction (SPE): Can be used as a preliminary cleanup step to remove the majority of the excess reagent before a final polishing step by chromatography.[6][7][8]
Q3: How does the Cbz protecting group influence the purification strategy?
The benzyloxycarbonyl (Cbz) group is a hydrophobic protecting group. This property can be exploited for purification, particularly with RP-HPLC, where the Cbz-containing molecule will be retained more strongly on a non-polar stationary phase compared to more polar molecules. This allows for effective separation of the unreacted this compound from a more polar product.[2]
Troubleshooting Guides
Problem: Incomplete removal of this compound after purification.
| Possible Cause | Suggested Solution |
| Inadequate resolution of the chromatography method. | Optimize the chromatographic conditions. For RP-HPLC, adjust the gradient steepness and the organic solvent composition. For SEC, ensure the column has the appropriate pore size for your molecules. For IEX, modify the salt gradient and pH to enhance separation.[9] |
| The unreacted this compound is co-eluting with the product. | Consider an alternative chromatography mode. If you are using SEC and the sizes are too similar, try RP-HPLC to leverage the hydrophobicity of the Cbz group. A multi-step purification approach, such as SPE followed by RP-HPLC, can also be effective.[10] |
| Sample overload on the chromatography column. | Reduce the amount of sample loaded onto the column. Overloading can lead to broad peaks and poor separation. |
Problem: Low recovery of the desired product.
| Possible Cause | Suggested Solution |
| The product is irreversibly binding to the chromatography column. | Modify the elution conditions. For RP-HPLC, adjust the organic solvent percentage in the mobile phase. For IEX, alter the salt concentration or pH of the elution buffer. |
| The product is precipitating on the column. | Ensure the mobile phase is a good solvent for your product. Adjusting the pH or adding organic modifiers might be necessary. |
| The product is unstable under the purification conditions. | Perform all purification steps at a lower temperature (e.g., 4°C). Ensure the pH of the buffers is within the stability range of your product. |
Quantitative Data Summary
The following table summarizes the typical performance of different chromatography methods for the purification of PEGylated compounds. The actual performance will vary depending on the specific molecules being separated.
| Purification Method | Principle of Separation | Typical Purity Achieved | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >95% | High resolution, effective for separating molecules with different polarities.[2] | Can denature sensitive biomolecules. |
| Size Exclusion Chromatography (SEC) | Molecular Size | >90% | Gentle conditions, effective for removing small reagents from large products.[3][9] | Poor resolution for molecules of similar size.[9] |
| Ion Exchange Chromatography (IEX) | Net Charge | >95% | High capacity, can separate isoforms with different charge properties.[5][11] | Effectiveness can be reduced by the charge-shielding effect of PEG.[] |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for separating the hydrophobic this compound from a more polar product.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction mixture containing the product and excess this compound
Procedure:
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution: Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Collect fractions and analyze for the presence of your product and the unreacted this compound. The more hydrophobic this compound will elute at a higher concentration of acetonitrile.[2]
Protocol 2: Size Exclusion Chromatography (SEC)
This method is suitable when there is a significant size difference between the product and this compound (MW ~855 g/mol ).
Materials:
-
SEC system with a column appropriate for the molecular weight range of your compounds.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Reaction mixture
Procedure:
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions. Larger molecules will elute first, followed by smaller molecules like the unreacted this compound.
Protocol 3: Solid-Phase Extraction (SPE) - Normal Phase
This protocol can be used for a rapid, initial cleanup to remove the polar product from the less polar, unreacted this compound.
Materials:
-
Normal phase SPE cartridge (e.g., silica)
-
Non-polar solvent (e.g., hexane)
-
Moderately polar solvent (e.g., ethyl acetate)
-
Polar solvent (e.g., methanol)
-
Reaction mixture dissolved in a non-polar solvent
Procedure:
-
Conditioning: Condition the SPE cartridge with a non-polar solvent.
-
Sample Loading: Load the reaction mixture (dissolved in a minimal amount of non-polar solvent) onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to elute any non-polar impurities.
-
Elution: Elute the desired product with a solvent of increasing polarity. The this compound will be retained more strongly on the silica (B1680970) and will elute with a more polar solvent.[6][8]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for RP-HPLC purification.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. conductscience.com [conductscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solid Phase Extraction Explained [scioninstruments.com]
- 9. waters.com [waters.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Monitoring Cbz-N-PEG15-amine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving Cbz-N-PEG15-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
A1: this compound is a bifunctional molecule featuring a 15-unit polyethylene (B3416737) glycol (PEG) chain.[1] One terminus is an amine group protected by a carboxybenzyl (Cbz) group, while the other end has a free primary amine. The Cbz group is UV-active and can be removed under acidic conditions to liberate the amine.[2] The terminal primary amine is nucleophilic and can react with electrophiles such as carboxylic acids and activated NHS esters.[2][3]
Q2: Why can monitoring reactions with PEGylated compounds be challenging?
A2: PEGylated compounds present unique analytical challenges. In LC-MS, the PEG chain can be "sticky," leading to carryover and contamination of the LC system.[4] This can also cause broad peaks and ion suppression.[5] In TLC, the high polarity and polymeric nature of PEGs can lead to streaking and difficult visualization, as they are not typically UV-active.
Q3: For a quick reaction check, is TLC or LC-MS more suitable?
A3: For rapid, qualitative checks of reaction progress, TLC is often faster and more accessible. It can quickly show the consumption of a UV-active starting material (like the Cbz-protected amine) and the appearance of new products. LC-MS provides more definitive, quantitative data and mass confirmation of the products but has a longer run time and requires more specialized equipment.
Troubleshooting Guide: TLC Analysis
Q1: My spots are not visible under a UV lamp. How can I visualize them?
A1: While the Cbz protecting group is UV-active, the PEG chain and the free amine product (after Cbz removal) are not.[6] If you cannot see your spots, you must use a chemical stain. Staining is a destructive method, so it should be performed after checking under UV light.[7]
Q2: Which chemical stain is most effective for this compound and its reaction products?
A2: The best stain depends on the functional groups you want to detect. For this system, a universal oxidizing stain is highly recommended.
-
Ninhydrin: Excellent for detecting the primary amine starting material and the newly formed primary amine after Cbz deprotection.[6][8]
-
Potassium Permanganate (KMnO₄): A great universal stain that reacts with any oxidizable group, including the ether linkages in the PEG chain and the amine groups.[6][9] It will visualize starting materials, products, and many impurities.
-
Dragendorff's Reagent: This stain is particularly useful for visualizing polyethylene glycol polymers.[10]
Q3: My spots are streaking on the TLC plate. How can I resolve this?
A3: Streaking is common when analyzing amines on silica (B1680970) gel due to strong acidic-basic interactions. To prevent this, add a small amount of a basic modifier to your mobile phase (eluent). A common solution is to add 0.5-2% triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to the eluent system.
Q4: I am struggling to get good separation between my starting material and product. What is a good starting mobile phase?
A4: Separation of polar PEGylated compounds requires a relatively polar mobile phase. A good starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). You can start with a system of 95:5 DCM:MeOH and gradually increase the proportion of methanol to increase polarity and move the spots up the plate. If your compound is very polar, an even more polar system like DCM:MeOH with a small amount of ammonium hydroxide might be necessary.
Troubleshooting Guide: LC-MS Analysis
Q1: My mass spectrum shows a repeating series of peaks separated by 44 Da. What does this mean?
A1: This is the characteristic signature of a polyethylene glycol (PEG) distribution.[4] It can arise from your PEGylated product or from PEG contamination, which is common in lab environments from sources like detergents, plasticware, and personal care products.[4][11] If it is not your product, thorough system cleaning is required.
Q2: How can I prevent or reduce PEG contamination in my LC-MS system?
A2: Preventing PEG contamination is critical for accurate analysis.
-
Use high-purity, HPLC-grade or MS-grade solvents.
-
Whenever possible, use glass containers instead of plasticware for sample and mobile phase preparation.
-
Flush the system extensively with a strong organic solvent like isopropanol (B130326) or acetonitrile (B52724)/water mixtures between analyses.[11]
-
Consider dedicating a specific HPLC column for PEGylated sample analysis to avoid cross-contamination.
Q3: My chromatographic peak shape is broad or splitting. What are the potential causes?
A3: Poor peak shape for PEGylated molecules can be caused by several factors:
-
Secondary Interactions: The amine groups can interact with free silanol (B1196071) groups on the silica-based column, leading to tailing. Using a mobile phase with an additive like formic acid (0.1%) or ammonium acetate (B1210297) can mitigate this.
-
Column Choice: Standard C18 columns can sometimes exhibit poor peak shape for PEGs.[12] Consider using a column with a different stationary phase (e.g., C8) or a HILIC column for very polar compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
Q4: I cannot find the expected mass for my molecule in the spectrum. What should I check?
A4: If the expected mass is absent, consider the following:
-
Ionization Mode: Ensure you are using the correct mode. For amines and PEGs, positive electrospray ionization (ESI+) is typically most effective.
-
Adduct Formation: Look for common adducts. In addition to the protonated molecule [M+H]⁺, you may see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which are very common for PEGs due to their ability to chelate metal ions.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the source energy (e.g., fragmentor voltage or capillary voltage).
Data Presentation
Table 1: Molecular Weight and Expected m/z Values
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₄₀H₇₄N₂O₁₇ | 855.02 | 856.03 | 878.01 |
| H₂N-PEG15-amine (deprotected) | C₃₂H₆₈N₂O₁₅ | 721.04 | 722.05 | 744.03 |
Table 2: Recommended TLC Stains for Visualization
| Stain | Target Functional Group(s) | Procedure | Expected Result |
| Potassium Permanganate (KMnO₄) | Universal (Alkenes, Alcohols, Amines, Ethers) | Dip plate and gently heat. | Yellow/brown spots on a pink/purple background.[9] |
| Ninhydrin | Primary/Secondary Amines | Dip plate and heat carefully. | Purple, pink, or yellow spots on a light background.[8] |
| Dragendorff's Reagent | PEGs, Alkaloids, Amines | Dip or spray plate. | Orange or brown spots on a yellow background.[10] |
| Phosphomolybdic Acid (PMA) | Universal (most organic compounds) | Dip plate and heat strongly. | Dark blue/green spots on a yellow-green background.[9] |
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Spotting: Dissolve a small amount of your starting material and reaction mixture in a suitable volatile solvent (e.g., DCM or MeOH). Using a capillary tube, spot a small amount of each onto the corresponding lane on the origin line.
-
Eluent Preparation: Prepare the mobile phase. A good starting system is 9:1 Dichloromethane:Methanol with 1% Triethylamine. Pour about 0.5 cm of the eluent into a developing chamber, cover it, and let it saturate for 5-10 minutes.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization (UV): Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. The Cbz-protected starting material should be visible.
-
Visualization (Stain): In a fume hood, dip the dried plate into a prepared staining solution (e.g., KMnO₄) using forceps.[13] Remove the plate, wipe the back with a paper towel, and gently warm it with a heat gun until spots appear.[13]
-
Analysis: Compare the lanes. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate that the reaction is proceeding.
Protocol 2: LC-MS Monitoring of Reaction Progress
-
Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a suitable solvent, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Also prepare a diluted sample of your starting material as a reference.
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
-
MS Setup (ESI Positive Mode):
-
Scan Range: Set a wide mass range to find all components (e.g., m/z 150-1200).
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Gas Flow & Temperature: Optimize for your instrument (e.g., 900 L/h at 450 °C).[14]
-
-
Injection and Analysis: Inject 1-5 µL of your prepared sample. Acquire the data.
-
Data Processing: Extract the ion chromatograms for the expected m/z values of your starting material and product(s) (e.g., [M+H]⁺ and [M+Na]⁺). The decrease in the peak area for the starting material and the increase in the peak area for the product confirms reaction progress.
Visualizations
Caption: General workflow for monitoring chemical reaction progress.
Caption: Troubleshooting flowchart for common TLC analysis issues.
Caption: Troubleshooting flowchart for common LC-MS analysis issues.
References
- 1. purepeg.com [purepeg.com]
- 2. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. TLC stains [reachdevices.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification.[1][] The typical components in a PEGylation reaction mixture that need to be separated include:
-
Unreacted Protein: The original, unmodified protein.[1]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1]
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated species).[1][]
-
Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[1][3]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1][3]
Q2: What are the most common methods for purifying PEGylated proteins?
The most widely used purification techniques for PEGylated proteins are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[1][4][5] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][][3]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity, making it suitable for separating positional isomers.[1][7]
Q3: How do I choose the best purification method for my PEGylated protein?
The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity level, and the scale of the purification. A combination of methods is often necessary for achieving high purity.[6]
Below is a logical workflow to guide your selection of a purification strategy.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated proteins using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of PEGylated conjugate and unreacted protein/PEG | Inappropriate column choice (pore size). | Select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1][6] | |
| Low recovery of PEGylated compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1] |
Ion Exchange Chromatography (IEX)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of PEGylated species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1][6] | |
| Low binding capacity | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[1][8] |
| Protein elutes in flow-through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[1] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause | Suggested Solution |
| Poor resolution | Inappropriate salt concentration. | The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[1] |
| Low recovery | Protein precipitation at high salt concentrations. | Reduce the salt concentration in the loading buffer or load the sample at a lower protein concentration. |
| Irreversible binding to the column. | Use a less hydrophobic resin or decrease the salt concentration in the elution buffer more gradually. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | Heterogeneity of the attached PEG. | The polydispersity of the PEG chain itself can lead to peak broadening.[1][9] |
| Slow mass transfer. | Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.[1] | |
| Inappropriate mobile phase. | Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., TFA).[1] | |
| Poor separation of positional isomers | Insufficient column resolving power. | Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins.[1] |
The following diagram illustrates a troubleshooting decision tree for poor separation in chromatography.
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
Reaction mixture containing the PEGylated protein
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[6]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1][6]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and PEG.[6]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol is for separating PEGylated proteins based on their degree of PEGylation. This example is for anion exchange chromatography.
Materials:
-
Anion exchange column (e.g., Q-Sepharose or similar)
-
HPLC or FPLC system
-
Partially purified PEGylated protein from SEC
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with Binding Buffer.
-
Sample Preparation: If necessary, buffer exchange the pooled fractions from SEC into the Binding Buffer. Filter the sample through a 0.22 µm syringe filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired PEGylated species.
-
Pooling: Pool the fractions containing the purified product.
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of activated esters during Cbz-N-PEG15-amine coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of Cbz-N-PEG15-amine to activated esters. Our goal is to help you prevent the hydrolysis of your activated esters and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound with an activated ester?
The main challenge is the competing hydrolysis of the activated ester (e.g., N-hydroxysuccinimide or NHS ester) in the presence of water.[1][] This side reaction consumes the activated ester, reducing the yield of the desired PEGylated product.[1]
Q2: What is the optimal pH for the coupling reaction?
The optimal pH for coupling primary amines with NHS esters is typically between 7.2 and 8.5.[3][4][5] In this range, the primary amine of the this compound is sufficiently deprotonated and nucleophilic to react with the ester, while minimizing the rate of hydrolysis.[6] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[3][6]
Q3: Can I perform the coupling reaction in an aqueous buffer?
Yes, the reaction can be performed in aqueous, non-amine containing buffers such as phosphate-buffered saline (PBS).[7] However, to minimize hydrolysis, it is crucial to use a buffer within the optimal pH range and to work expeditiously.
Q4: Is it possible to use an organic solvent for the reaction?
Yes, using a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can significantly reduce the risk of hydrolysis.[8][9][10] The this compound and the activated ester should be dissolved in the anhydrous solvent before initiating the reaction.[10]
Q5: Does the Cbz protecting group interfere with the coupling reaction?
The carboxybenzyl (Cbz) protecting group is stable under the mildly basic conditions used for NHS ester coupling and will not interfere with the reaction.[11]
Q6: How can I monitor the progress of the coupling reaction?
The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) to separate and identify the starting materials and the PEGylated product.[12][13][14][15][16] Thin-Layer Chromatography (TLC) can also be a useful tool for monitoring the consumption of the starting materials.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Hydrolysis of the activated ester: The activated ester has been hydrolyzed by water before it can react with the this compound.[1] | - Ensure all glassware is dry. - Use anhydrous solvents (e.g., DMF, DMSO).[10] - Prepare the activated ester solution immediately before use.[7] - Work quickly once the reagents are dissolved in an aqueous buffer. |
| Incorrect pH of the reaction buffer: The pH is too low (amine is protonated and not nucleophilic) or too high (hydrolysis is too fast).[6] | - Use a calibrated pH meter to ensure the buffer is between pH 7.2 and 8.5.[3] - Use a non-amine containing buffer such as PBS.[7] | |
| Steric hindrance from the PEG chain: The long PEG15 chain may sterically hinder the amine's access to the activated ester.[17][18][19] | - Increase the reaction time. - Slightly increase the reaction temperature (e.g., to room temperature if performed at 4°C). - Use a 1.5 to 2-fold molar excess of the activated ester. | |
| Presence of multiple products or impurities | Reaction with impurities in the starting materials: The this compound or the activated ester may contain impurities. | - Use high-purity reagents. - Characterize the starting materials by NMR or MS before use. |
| Side reactions with the buffer: If using a buffer with primary amines (e.g., Tris), it will compete with the this compound for the activated ester.[20] | - Switch to a non-amine containing buffer like PBS or HEPES.[7] | |
| Difficulty in purifying the final product | Similar properties of starting material and product: The PEGylated product may have similar solubility and chromatographic behavior to the starting this compound. | - Use a purification method with high resolving power, such as reverse-phase HPLC. - Consider using a different solvent system for extraction or chromatography to improve separation. |
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[3] |
| 8.6 | 4 | 10 minutes[3] |
Table 2: Comparison of Aminolysis and Hydrolysis Rates
This table presents a qualitative comparison of the relative rates of the desired aminolysis reaction versus the competing hydrolysis reaction under different conditions.
| Condition | Rate of Aminolysis | Rate of Hydrolysis | Impact on Yield |
| Optimal pH (7.2-8.5) | High | Moderate | Favorable for high yield |
| High pH (> 9.0) | Very High | Very High | Reduced yield due to rapid hydrolysis |
| Low pH (< 7.0) | Low | Low | Low yield due to protonated amine |
| Anhydrous Organic Solvent | High | Negligible | Very high yield |
| Low Amine Concentration | Decreased | Unchanged | Lower yield[] |
Experimental Protocols
Protocol 1: Coupling of this compound with an NHS Ester in Aqueous Buffer
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 100 mM solution of a non-amine containing buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to 7.5 using a calibrated pH meter.
-
Dissolve the this compound in the pH 7.5 buffer to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the NHS-activated ester in a minimal amount of dry DMSO or DMF and then dilute it to the desired concentration with the pH 7.5 buffer.[10]
-
-
Coupling Reaction:
-
Add a 1.5 to 2-fold molar excess of the activated NHS ester solution to the this compound solution.
-
Gently mix the reaction mixture and allow it to react for 1-2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by RP-HPLC or TLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining active ester by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine).
-
Purify the Cbz-N-PEGylated product using reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 2: Coupling of this compound with an NHS Ester in an Organic Solvent
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous DMF or DMSO as the solvent.
-
Dissolve the this compound and the activated NHS ester in the anhydrous solvent in separate vials to the desired concentrations.
-
-
Coupling Reaction:
-
Add the activated NHS ester solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the activated ester is typically sufficient.
-
If the amine salt is used, add one equivalent of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by HPLC or TLC.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative HPLC.
-
Visualizations
Caption: Reaction scheme showing the desired amine coupling versus the competing hydrolysis of the activated ester.
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Head-to-Head Comparison of Cbz-N-PEG15-amine and Boc-N-PEG15-amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a protecting group for amine-functionalized polyethylene (B3416737) glycol (PEG) linkers is a critical decision that can significantly impact the efficiency of your conjugation strategy and the stability of the final bioconjugate. Among the most common choices are the Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups. This guide provides an objective comparison of Cbz-N-PEG15-amine and Boc-N-PEG15-amine, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for your research and development needs.
Introduction to Cbz and Boc Protecting Groups in PEGylation
PEG linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of biomolecules such as antibodies, peptides, and oligonucleotides.[1][2] When a terminal amine group on the PEG linker is desired for conjugation, it is often necessary to first protect it to allow for other chemical modifications or to control the timing of the conjugation reaction. Cbz and Boc are two of the most widely used amine protecting groups due to their distinct chemical properties and deprotection mechanisms.[3][4]
This compound features a Carbobenzyloxy protecting group, which is known for its robustness and stability under both acidic and basic conditions.[3] Its removal is typically achieved through catalytic hydrogenolysis, a mild and neutral process.[3]
Boc-N-PEG15-amine utilizes a tert-Butoxycarbonyl protecting group, which is characterized by its lability in acidic conditions.[3] This allows for deprotection under relatively mild acidic treatments, offering an orthogonal strategy to Cbz deprotection.[5]
Quantitative Data Summary
The following table summarizes the key performance parameters of this compound and Boc-N-PEG15-amine based on established chemical principles and reported experimental observations. While direct side-by-side quantitative data for these specific PEG15 linkers is not extensively published, this table provides a semi-quantitative comparison to guide your selection.
| Feature | This compound | Boc-N-PEG15-amine |
| Protecting Group | Carbobenzyloxy (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Weight | ~855.02 g/mol [6][7] | ~821.01 g/mol |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Acidic (e.g., TFA, HCl)[3] |
| Deprotection pH | Neutral | Acidic (pH < 2) |
| Typical Deprotection Time | 1-4 hours | 30-60 minutes |
| Deprotection Efficiency | >95% | >95% |
| Stability to Acid | Stable[3] | Labile[3] |
| Stability to Base | Stable[3] | Stable[5] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[3] | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups[5] |
| Key Application | When acid-sensitive groups are present in the molecule. | When hydrogenolysis-sensitive groups (e.g., alkynes, alkenes) are present. |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Cbz group to yield the free amine of the PEG linker, ready for conjugation.
Materials:
-
This compound
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Celatom® or diatomaceous earth for filtration
-
Rotary evaporator
Procedure:
-
Dissolve this compound in an appropriate solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate using a rotary evaporator to obtain the deprotected NH2-PEG15-amine.
Protocol 2: Deprotection of Boc-N-PEG15-amine
This protocol details the acid-catalyzed removal of the Boc group.
Materials:
-
Boc-N-PEG15-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve Boc-N-PEG15-amine in anhydrous DCM in a round-bottom flask with a stir bar.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by TLC or LC-MS (typically complete within 30-60 minutes).
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate using a rotary evaporator to yield the deprotected NH2-PEG15-amine as its TFA salt. If the free amine is required, a subsequent basic workup may be necessary.
Protocol 3: Bioconjugation of Deprotected PEG15-amine to an Antibody
This protocol outlines a general procedure for conjugating the deprotected amine-PEG linker to a carboxyl group on an antibody using EDC/NHS chemistry.
Materials:
-
Deprotected NH2-PEG15-amine
-
Antibody in a suitable buffer (e.g., PBS pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Exchange the antibody into an amine-free buffer, such as MES buffer at pH 6.0.
-
Prepare a stock solution of EDC and NHS in the activation buffer.
-
Add a molar excess of EDC and NHS to the antibody solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Dissolve the deprotected NH2-PEG15-amine in the activation buffer.
-
Add a molar excess of the NH2-PEG15-amine solution to the activated antibody.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer, such as Tris buffer, to a final concentration of 50 mM.
-
Purify the antibody-PEG conjugate from excess reagents and unconjugated linker using a size-exclusion chromatography column.
-
Characterize the final conjugate for purity, concentration, and degree of labeling.
Visualizing the Workflow and Application
Deprotection and Conjugation Workflows
The following diagrams illustrate the chemical workflows for the deprotection of Cbz- and Boc-protected PEG15-amine and their subsequent conjugation to an antibody.
Caption: Workflow for this compound deprotection and conjugation.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Protocols | BroadPharm [broadpharm.com]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
A Comparative Guide to Amine-Reactive PEG Linkers: Cbz-N-PEG15-amine vs. Alternatives
In the fields of bioconjugation, drug delivery, and proteomics, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2] The choice of an appropriate linker is critical, as its chemical properties dictate the efficiency of conjugation, the stability of the resulting bond, and the overall performance of the final product.[3] This guide provides an objective comparison between Cbz-N-PEG15-amine and other common amine-reactive PEG linkers, with a focus on N-hydroxysuccinimide (NHS) esters, supported by experimental considerations.
Overview of Featured PEG Linkers
This compound
This compound is a heterobifunctional linker featuring a terminal primary amine and a carboxybenzyl (Cbz)-protected amine at the other end of a 15-unit PEG chain.[4][5] The Cbz group is a robust protecting group for amines, stable under mildly acidic and basic conditions, which prevents unwanted reactions during multi-step syntheses.[6][7] Its removal is typically achieved through catalytic hydrogenolysis, a process that is mild and orthogonal to many other reaction conditions used in peptide and drug conjugate synthesis.[8][9] This linker is primarily designed for controlled, multi-step conjugation strategies where sequential reactions are required.
Amine-Reactive PEG Linkers: NHS Esters
N-hydroxysuccinimide (NHS) ester-activated PEGs are among the most widely used amine-reactive linkers. These reagents react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, at a physiological to slightly basic pH (7-9) to form stable amide bonds.[10][11] They are commonly employed for the direct PEGylation of proteins and other biomolecules in a single step. However, the NHS ester group is susceptible to hydrolysis in aqueous environments, which can compete with the desired conjugation reaction.[12]
Comparative Analysis: Key Performance Characteristics
The selection of a PEG linker is dictated by the specific requirements of the synthetic strategy, including the nature of the molecules to be conjugated, the desired stability, and the need for controlled, sequential reactions.
| Feature | This compound | NHS-Ester PEG Linkers (e.g., NHS-PEG-NHS) |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Carboxylic Acids, Activated Esters (e.g., NHS) | Primary Amines (-NH2) |
| Primary Application | Multi-step, controlled synthesis of complex bioconjugates.[13] | Direct, one-step PEGylation of proteins and biomolecules. |
| Reaction pH | Amine reaction depends on coupling chemistry (e.g., EDC/NHS for acids). | 7.0 - 9.0 for efficient reaction with primary amines.[11] |
| Bond Formed | Stable Amide Bond | Stable Amide Bond |
| Key Advantage | Orthogonal Cbz protection allows for sequential and site-specific modifications.[6] | High reactivity and well-established protocols for direct protein modification. |
| Key Limitation | Requires a separate deprotection step (hydrogenolysis) to liberate the second amine.[8] | Susceptible to hydrolysis in aqueous solutions, which reduces efficiency.[12] |
| Byproducts | Cbz deprotection: Toluene, CO2. Amide coupling: Varies with chemistry (e.g., EDC/NHS releases urea (B33335) derivative and NHS). | N-hydroxysuccinimide (NHS).[10] |
| Storage Stability | Stable. Store at -20°C.[5] | Moisture-sensitive. Store at -20°C with desiccant.[11] |
Experimental Workflows and Methodologies
The operational workflow for this compound differs significantly from that of NHS-ester PEGs, reflecting their distinct applications in bioconjugation strategies.
Workflow for Controlled Conjugation using this compound
This workflow illustrates a scenario where two different molecules (Molecule A and Molecule B) are sequentially conjugated using the this compound linker. This strategy provides precise control over the final conjugate's architecture.
Caption: Sequential conjugation workflow using this compound.
Workflow for Direct Protein PEGylation using NHS-Ester PEG
This workflow shows the more straightforward, one-step process of modifying a protein with an NHS-activated PEG linker. The reaction typically targets multiple available lysine residues, potentially leading to a heterogeneous product mixture.[14]
Caption: Direct protein PEGylation workflow using an NHS-ester linker.
Detailed Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with NHS-Ester PEG
This protocol is a generalized procedure for labeling a protein with a PEG linker containing an NHS ester.
-
Protein Preparation : Dissolve the protein to be modified in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0 to a final concentration of 1-10 mg/mL.[11]
-
Reagent Preparation : Immediately before use, dissolve the NHS-PEG linker in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[11]
-
Conjugation : Add a calculated molar excess (typically 20-fold for an antibody) of the dissolved NHS-PEG reagent to the protein solution.[11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS), to a final concentration of 20-50 mM.
-
Purification : Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable desalting method.
Protocol 2: General Procedure for Cbz Deprotection
This protocol describes the removal of the Cbz protecting group, a necessary step to reveal the primary amine for subsequent conjugation.
-
Reagent Preparation : Dissolve the Cbz-protected PEG conjugate in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
Catalyst Addition : Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution (typically 10% by weight of the substrate).
-
Hydrogenation : Stir the mixture vigorously under a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[8][15]
-
Reaction Monitoring : Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 1-16 hours).
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG conjugate, which can be used in the next reaction step without further purification.
Logical Framework for Linker Selection
Choosing the correct amine-reactive linker is critical for the success of a bioconjugation project. The following decision tree provides a logical guide for researchers.
Caption: Decision tree for selecting an amine-reactive PEG linker.
Conclusion
Both this compound and NHS-ester PEG linkers are valuable tools for researchers, but they serve distinct strategic purposes. NHS-ester PEGs are the workhorses for direct, bulk modification of proteins where the goal is to improve overall biophysical properties. In contrast, this compound offers a higher level of control essential for the rational design and synthesis of complex, well-defined bioconjugates. Its key feature—the orthogonal Cbz protecting group—enables sequential conjugation reactions, providing a pathway to creating sophisticated constructs for advanced therapeutic and diagnostic applications. The choice between these linkers should be guided by the specific demands of the synthetic route and the desired characteristics of the final product.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. scielo.br [scielo.br]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Beyond Polyethylene Glycol (PEG): A Comparative Guide to Alternative Linkers for PROTAC Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While traditional polyethylene (B3416737) glycol (PEG) linkers, such as the commonly used Cbz-N-PEG15-amine, have been instrumental in the field's progression, a growing body of evidence highlights the significant advantages of exploring a more diverse chemical toolbox for linker design. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether connecting a warhead that binds the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. It actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), dictates crucial physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can lead to reduced degradation efficiency, poor pharmacokinetic properties, and off-target effects.
This guide explores the performance of three major classes of alternative linkers—Alkyl Chains, Rigid Linkers, and those synthesized via Click Chemistry—offering a direct comparison to the established PEG-based linkers.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from a systematic study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, providing a head-to-head comparison of different linker architectures.
Table 1: Flexible Linkers - A Head-to-Head Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation
Flexible linkers, such as alkyl and PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility. This table compares BRD4-targeting PROTACs utilizing either a hydrocarbon (alkyl) or a PEG-based linker, both recruiting the Cereblon (CRBN) E3 ligase.
| PROTAC ID | Linker Type | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 27 | Alkyl | Hydrocarbon | 10 | <100 | >95 | [1] |
| 28 | Alkyl | Hydrocarbon | 11 | <100 | >95 | [1] |
| 29 | PEG | PEG | 12 | <100 | >95 | [1] |
Note: The data indicates that for this specific BRD4-targeting PROTAC series, both alkyl and PEG linkers of similar lengths can achieve potent degradation.
Table 2: Rigid Linkers - The Impact of Piperazine-Containing Linkers on BRD4 Degradation
Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency. This table showcases BRD4-targeting PROTACs with piperazine-containing linkers of varying lengths.
| PROTAC ID | Linker Type | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 32 | Rigid | Piperazine-based | 13 | <100 | >95 | [1] |
| 33 | Rigid | Piperazine-based | 14 | <100 | >95 | [1] |
| 34 | Rigid | Piperazine-based | 15 | <100 | >95 | [1] |
| 36 | Rigid | Piperazine-based | 17 | >1000 | <20 | [1] |
Note: This data highlights the critical importance of linker length, even within the same class of rigid linkers. For this series, a piperazine-based linker with a length of up to 15 atoms is effective, while a longer 17-atom linker is detrimental to degradation activity.
Table 3: Click Chemistry Linkers - Triazole-Containing Linkers in BRD4 Degradation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for PROTAC synthesis, allowing for the rapid generation of diverse linker architectures. The resulting triazole ring can also be considered a rigidifying element within the linker.
| PROTAC Series | Linker Type | Linker Composition | Linker Length (PEG units) | DC50 (µM) | E3 Ligase | Reference |
| 60 | Click Chemistry | PEG-Triazole | 0 | <0.5 | CRBN | [2] |
| 60 | Click Chemistry | PEG-Triazole | 1-2 | >5 | CRBN | [2] |
| 60 | Click Chemistry | PEG-Triazole | 4-5 | <0.5 | CRBN | [2] |
| 61 | Click Chemistry | PEG-Triazole | 0-4 | Potency decreased with length | VHL | [2] |
Note: This data demonstrates the utility of click chemistry in rapidly exploring linker length. Interestingly, for the CRBN-recruiting PROTACs, both very short and longer linkers were effective, while intermediate lengths were not, highlighting the complex structure-activity relationships in PROTAC design.
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.
Synthesis of a Representative Alkyl-Linked PROTAC (JQ1-C3-Pomalidomide)
This protocol outlines the synthesis of a BRD4-targeting PROTAC using a simple three-carbon alkyl linker.
Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
-
To a solution of pomalidomide (B1683931) (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-(3-bromopropyl)pyrrolidine-2,5-dione (B1282683) (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pomalidomide-C3-bromide intermediate.
-
Dissolve the intermediate in DMF and add sodium azide (B81097) (3.0 eq). Stir at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting azide is then reduced to the amine by dissolving in methanol (B129727) and adding Palladium on carbon (10% w/w), followed by hydrogenation under a hydrogen atmosphere for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the pomalidomide-C3-amine linker-E3 ligase ligand intermediate.
Step 2: Coupling of the POI Ligand
-
To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the pomalidomide-C3-amine intermediate (1.1 eq) to the activated JQ1-acid solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final JQ1-C3-Pomalidomide PROTAC.
Synthesis of a Representative Rigid Piperazine-Linked PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC incorporating a piperazine (B1678402) moiety in the linker.
Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add Boc-piperazine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by flash column chromatography to yield Boc-piperazine-pomalidomide.
-
Treat the purified product with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature for 1 hour to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to obtain the piperazine-pomalidomide intermediate as a TFA salt.
Step 2: Coupling of the POI Ligand
-
To a solution of a suitable JQ1 derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the piperazine-pomalidomide TFA salt (1.1 eq) and additional DIPEA (2.0 eq) to neutralize the salt.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and purify as described in the alkyl-linked PROTAC synthesis to obtain the final piperazine-linked BRD4 PROTAC.
General Protocol for PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the final coupling step in PROTAC synthesis.
Prerequisites:
-
Synthesis of an alkyne-functionalized warhead or E3 ligase ligand.
-
Synthesis of an azide-functionalized corresponding partner (E3 ligase ligand or warhead).
Step 1: Preparation of Alkyne and Azide Precursors
-
Synthesize the alkyne- and azide-functionalized fragments using standard chemical transformations. For example, an amine-containing warhead can be reacted with an alkyne-bearing carboxylic acid using peptide coupling reagents. Similarly, an azide can be introduced via nucleophilic substitution with sodium azide.
Step 2: The Click Reaction
-
In a suitable vial, dissolve the alkyne-functionalized fragment (1.0 eq) and the azide-functionalized fragment (1.0 eq) in a mixture of tert-butanol (B103910) and water (1:1 v/v).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (1.0 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final triazole-linked PROTAC.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
Characterization of Cbz-N-PEG15-amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Cbz-N-PEG15-amine, a heterobifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine. We present expected fragmentation patterns, detailed experimental protocols, and a comparison with alternative analytical methods to assist in selecting the optimal strategy for structural verification and purity assessment.
Mass Spectrometry for this compound Characterization
Mass spectrometry is a powerful tool for the analysis of PEGylated molecules, providing information on molecular weight, structure, and purity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, each with distinct advantages for the analysis of this compound.
Predicted Mass Spectrometry Data
Table 1: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺
| Ion Description | Proposed Structure/Formula | Predicted m/z (Da) |
| Parent Ion | [C₄₀H₇₄N₂O₁₇+H]⁺ | 855.51 |
| Fragment 1 | Loss of benzyl (B1604629) alcohol (C₇H₈O) | 747.45 |
| Fragment 2 | Tropylium ion | C₇H₇⁺ |
| Fragment 3 | Loss of CO₂ from Fragment 1 | 703.46 |
| Fragment 4 | Cleavage of the amide bond | [C₃₂H₆₅NO₁₅+H]⁺ |
| Fragment 5 | PEG backbone fragments | Sequential loss of C₂H₄O |
Table 2: Predicted MALDI-TOF MS Ions of this compound
| Ion Description | Proposed Structure/Formula | Predicted m/z (Da) |
| Sodiated Adduct | [C₄₀H₇₄N₂O₁₇+Na]⁺ | 877.49 |
| Potassiated Adduct | [C₄₀H₇₄N₂O₁₇+K]⁺ | 893.47 |
| PEG backbone fragments | Sequential loss of C₂H₄O from adducts | Variable |
Experimental Protocols
Protocol 1: ESI-MS/MS Analysis
This protocol is designed for a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization source.
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.
Protocol 2: MALDI-TOF MS Analysis
This protocol is suitable for a MALDI-TOF mass spectrometer.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Analyte Solution: Dissolve this compound in acetonitrile/water to a concentration of 1 mg/mL.
-
Spotting: Mix the matrix and analyte solutions in a 10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MALDI-TOF Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjusted to the threshold required for ionization, minimizing fragmentation.
-
Delayed Extraction: 100-200 ns.
-
Accelerating Voltage: 20 kV.
Visualization of Analytical Workflow
Caption: Experimental workflow for the mass spectrometric characterization of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, other analytical techniques can provide complementary information for the comprehensive characterization of this compound conjugates.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| ESI-MS/MS | Precise molecular weight and structural information through fragmentation. | High sensitivity and specificity; suitable for online coupling with liquid chromatography. | Can be sensitive to sample purity and matrix effects. |
| MALDI-TOF MS | Accurate molecular weight determination, particularly for the intact molecule. | High throughput; tolerant of some salts and buffers. | Fragmentation is less controlled than in ESI-MS/MS. |
| HPLC/UPLC | Purity assessment and quantification. | Robust, reproducible, and quantitative. | Does not provide direct structural information. |
| NMR Spectroscopy | Detailed structural elucidation, including confirmation of functional groups and PEG chain length. | Provides unambiguous structural information. | Lower sensitivity compared to mass spectrometry; requires higher sample concentrations. |
| FTIR Spectroscopy | Identification of functional groups (e.g., carbamate, amide, ether). | Fast and non-destructive. | Provides limited structural detail. |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive characterization.
Confirming Cbz Deprotection Using NMR Spectroscopy: A Comparative Guide
For researchers in organic synthesis and drug development, the Carboxybenzyl (Cbz) group is a cornerstone for amine protection. Its removal, or deprotection, is a critical step that requires reliable confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous evidence of the transformation. This guide offers a comparative analysis of NMR data for confirming Cbz deprotection, contrasts it with other common amine protecting groups, and provides detailed experimental protocols.
Key Spectroscopic Changes in Cbz Deprotection
The successful removal of the Cbz group results in distinct and easily identifiable changes in both ¹H and ¹³C NMR spectra. The most prominent indicators are the complete disappearance of signals corresponding to the benzyl (B1604629) moiety.
¹H NMR Spectroscopy: The key signals to monitor are the benzylic protons (CH₂) and the aromatic protons of the benzyl group.
-
Benzylic Protons: The two protons of the benzylic CH₂ group in a Cbz-protected amine typically appear as a singlet at approximately 5.0-5.3 ppm . The disappearance of this signal is a primary indicator of successful deprotection.
-
Aromatic Protons: The five protons of the phenyl ring of the Cbz group resonate in the aromatic region, usually as a multiplet around 7.3 ppm . These signals will also vanish upon deprotection.
-
N-H Proton: The carbamate (B1207046) N-H proton of a Cbz-protected amine often appears as a broad singlet. Upon deprotection to a primary or secondary amine, the chemical shift and appearance of the N-H proton(s) will change, typically shifting to a region between 0.5-5.0 ppm, depending on the structure and solvent.[1][2][3] The addition of D₂O can be used to confirm the N-H signal, as it will cause the peak to disappear due to deuterium (B1214612) exchange.[1][4]
¹³C NMR Spectroscopy: Analysis of the ¹³C NMR spectrum provides further confirmation of Cbz group removal.
-
Benzylic Carbon: The carbon of the benzylic CH₂ group typically appears around 67 ppm .
-
Carbonyl Carbon: The carbamate carbonyl carbon signal is found further downfield, generally in the range of 155-157 ppm .
-
Aromatic Carbons: The carbons of the phenyl ring will also disappear from their characteristic region (around 128-136 ppm).
The absence of these characteristic Cbz signals in the ¹³C NMR spectrum of the product is a definitive confirmation of successful deprotection.
Comparison with Alternative Amine Protecting Groups
While Cbz is a widely used protecting group, others like tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) are also prevalent. Understanding their NMR signatures is crucial for comparative analysis and for situations where multiple protecting groups are employed.
| Protecting Group | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Deprotection Confirmation |
| Cbz | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph) | ~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂) | Disappearance of aromatic and benzylic proton and carbon signals. |
| Boc | ~1.4 (s, 9H, C(CH₃)₃) | ~155 (C=O), ~80 (quaternary C), ~28 (CH₃) | Disappearance of the large singlet at ~1.4 ppm in ¹H NMR and the characteristic quaternary and methyl carbon signals in ¹³C NMR.[5][6][7] |
| Fmoc | ~7.2-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 3H, CH & CH₂) | ~156 (C=O), ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (CH₂), ~47 (CH) | Disappearance of the characteristic fluorenyl proton and carbon signals.[8][9] |
Experimental Protocols
General Protocol for Cbz Deprotection via Catalytic Hydrogenation
Catalytic hydrogenation is a common and efficient method for Cbz deprotection.[10]
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (or other suitable solvent like ethanol (B145695) or ethyl acetate)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celatom® or filter paper
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.
-
Upon completion, carefully filter the reaction mixture through a pad of Celatom® or filter paper to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve 5-10 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and analyze the chemical shifts, paying close attention to the regions where the Cbz, Boc, or Fmoc signals are expected to appear.
Visualizing the Process
Cbz Deprotection Reaction and Key NMR Signals
Caption: Cbz deprotection followed by NMR analysis.
General Workflow for Confirming Cbz Deprotection
Caption: Workflow for Cbz deprotection and NMR confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Assessment of Cbz-N-PEG15-amine Conjugates: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity assessment of Cbz-N-PEG15-amine conjugates, supported by experimental data and detailed protocols.
The covalent attachment of PEG chains to molecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a discrete PEG linker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine, making it a valuable building block in bioconjugation. Accurate and reliable purity assessment is essential to guarantee the quality, safety, and efficacy of the final conjugate. This guide focuses on reversed-phase HPLC (RP-HPLC) coupled with universal detectors like the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD), and compares its performance with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the specific information required (e.g., identification of impurities, quantification), sensitivity, and the availability of instrumentation. The following tables summarize the key performance characteristics of HPLC-ELSD/CAD, LC-MS, and qNMR for the analysis of PEGylated compounds.
Table 1: Quantitative Performance Characteristics of HPLC-ELSD/CAD for PEG Derivatives
| Parameter | Reported Performance | Analyte Type |
| Linearity (R²) | >0.997 | PEG 200-8000 |
| Limit of Detection (LOD) | 7.47–16.24 µg/mL | PEG 200-8000 |
| Limit of Quantitation (LOQ) | 22.40–75 µg/mL | PEG 200-8000 |
| Precision (%RSD) | 0.2–2.5 | PEG 200-8000 |
| Accuracy (Recovery %) | 90.4–104.9% | PEG 200-8000 in tablets |
Data is representative of validated methods for various PEG compounds and may vary for this compound conjugates.
Table 2: Comparison of HPLC, LC-MS, and qNMR for Purity Assessment
| Feature | HPLC-ELSD/CAD | LC-MS | qNMR |
| Primary Measurement | Light scattering proportional to mass | Mass-to-charge ratio | Nuclear spin resonance proportional to molar concentration |
| Information Provided | Purity, quantification of non-volatile analytes | Molecular weight, structural information, purity, quantification | Absolute purity, structure confirmation, quantification without a reference standard of the analyte |
| Strengths | Universal detection for non-chromophoric compounds, robust, relatively low cost | High sensitivity and selectivity, provides molecular weight of impurities | Absolute quantification, non-destructive, detailed structural information, high precision |
| Weaknesses | Non-linear response (requires calibration), less sensitive than MS, requires volatile mobile phases | Can have matrix effects, response can vary between compounds | Lower sensitivity than MS, requires higher sample concentration, potential for peak overlap in complex mixtures |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative protocols for HPLC-ELSD/CAD and qNMR analysis of PEG derivatives.
Reversed-Phase HPLC with ELSD/CAD Detection
This method is suitable for the separation and quantification of this compound and related impurities.
-
Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For higher resolution, a sub-2 µm particle size column can be used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes to elute the conjugate and any less polar impurities. A re-equilibration step at the initial conditions is necessary between injections.
-
Flow Rate: 0.8 - 1.2 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-20 µL
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30-50 °C
-
Evaporator/Drift Tube Temperature: 50-70 °C
-
Gas Flow (Nitrogen): 1.5-2.0 L/min
-
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition to a concentration of 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Quantitative NMR (qNMR) Spectroscopy
qNMR can be used to determine the absolute purity of the this compound conjugate without the need for a specific reference standard of the conjugate itself.[1][2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound conjugate (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the this compound conjugate (e.g., protons on the Cbz group or specific protons on the PEG chain).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical relationship between the analytical techniques, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical comparison of analytical techniques.
Conclusion
The purity assessment of this compound conjugates can be effectively achieved using several analytical techniques. RP-HPLC with universal detectors like ELSD or CAD offers a robust and reliable method for routine quality control, providing quantitative information on the purity of the conjugate. For in-depth characterization, including the identification of unknown impurities and confirmation of molecular weight, LC-MS is the technique of choice due to its high sensitivity and specificity. When absolute quantification without a specific reference standard is required, qNMR stands out as a powerful primary method, delivering highly accurate and precise purity values. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis at different stages of the drug development process.
References
A Researcher's Guide to Validating Cbz-N-PEG15-Amine Conjugate Activity: A Comparative Analysis
For researchers and professionals in drug development, the validation of novel therapeutic conjugates is a critical step. The Cbz-N-PEG15-amine linker, a flexible 15-unit polyethylene (B3416737) glycol (PEG) chain with a protected amine and a terminal amine, offers a versatile platform for creating advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the functional assays used to validate the activity of conjugates built with this linker, comparing its potential performance against alternatives and offering detailed experimental protocols.
The functional validation of a this compound conjugate is entirely dependent on its application. The linker itself is a scaffold; its "activity" is realized through the function of the molecules it connects. Here, we explore two primary applications: as a linker in ADCs for targeted cytotoxicity and in PROTACs for targeted protein degradation. We also compare the PROTAC approach to an alternative degradation technology, molecular glues.
Scenario 1: this compound in Antibody-Drug Conjugates (ADCs)
In an ADC, the PEG15 linker connects a potent cytotoxic payload to a monoclonal antibody, directing the payload to cancer cells expressing a specific antigen. The key functional attributes to validate are target binding, internalization, stability, and ultimate cytotoxic potency. The length and hydrophilicity of the PEG linker are critical parameters influencing these attributes.[1][2]
Comparative Performance of PEG Linkers in ADCs
The choice of linker length impacts an ADC's physicochemical properties and biological activity. A PEG15 linker offers a balance between hydrophilicity, which can mitigate aggregation issues common with hydrophobic payloads, and size, which can influence pharmacokinetics and tumor penetration.[1][2][3] Longer PEG chains tend to increase the hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance.[1][4] However, this may also impact the efficiency of tumor penetration and payload release.[1]
Below is a table summarizing representative data on how a PEG15-containing ADC might perform against ADCs with shorter or longer PEG linkers.
| Feature | ADC with PEG4 Linker | ADC with PEG15 Linker | ADC with PEG24 Linker | Rationale & Key Assays |
| Aggregation | Low | Very Low | Very Low | PEG linkers increase hydrophilicity, reducing aggregation.[1] Assay: Size Exclusion Chromatography (SEC). |
| Plasma Stability (Half-life) | Moderate | High | Very High | Longer PEG chains increase the hydrodynamic radius, reducing clearance.[1][3][4] Assay: Pharmacokinetic analysis in animal models. |
| Tumor Penetration | High | Moderate | Potentially Lower | A larger hydrodynamic size may impede efficient penetration into solid tumors.[1] Assay: Immunohistochemistry of tumor sections. |
| In Vitro Potency (EC50) | 0.1 nM | 0.3 nM | 0.8 nM | Longer linkers might slightly decrease potency due to steric hindrance or altered payload release kinetics.[3] Assay: Cell viability/cytotoxicity assay. |
| In Vivo Efficacy | Good | Excellent | Good | A balance of stability, penetration, and potency often leads to optimal in vivo performance.[3][4] Assay: Xenograft tumor models. |
Experimental Workflow and Key Assays for ADC Validation
The validation of an ADC involves a series of assays to confirm each step of its mechanism of action, from target binding to cell killing.
Caption: Experimental workflow for validating ADC functionality.
Detailed Experimental Protocol: ADC Internalization Assay by Flow Cytometry
This assay quantifies the rate and extent of ADC internalization into target cells using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.
Materials:
-
Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC)
-
ADC conjugated with a pH-sensitive dye (e.g., pHrodo Red)
-
Non-binding isotype control ADC, similarly labeled
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed target cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Antibody Binding: On the day of the assay, cool the plate on ice for 15 minutes. Remove the culture medium and add 100 µL of the labeled ADC (e.g., at 10 µg/mL in cold medium) to the cells. Incubate on ice for 30 minutes to allow binding to the cell surface without internalization.
-
Washing: Gently wash the cells three times with 200 µL of cold PBS to remove any unbound ADC.
-
Internalization: Add 100 µL of pre-warmed (37°C) culture medium to each well to initiate internalization. Incubate the plate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), stop the internalization process by placing the plate on ice and adding cold PBS.
-
Sample Preparation for Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation buffer. Transfer the cell suspension to FACS tubes.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence corresponds to the amount of internalized ADC.[5][6][7]
Scenario 2: this compound in PROTACs
As a PROTAC linker, the this compound connects a ligand that binds to a target Protein of Interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI.[8] The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[9][10][11]
Comparative Performance of Linkers in PROTACs
Linker composition is a critical determinant of PROTAC efficacy.[9][12] Flexible linkers like PEG are often more effective at promoting the formation of the ternary complex than rigid linkers.[13] The optimal length is highly dependent on the specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may not effectively orient the two proteins for ubiquitin transfer.[9][12]
The table below provides a hypothetical comparison of PROTACs with different linker types, using degradation potency (DC50) and maximal degradation (Dmax) as key metrics.
| Feature | PROTAC with Rigid Alkyl Linker | PROTAC with Flexible PEG15 Linker | PROTAC with Flexible PEG4 Linker | Rationale & Key Assays |
| Ternary Complex Formation | Variable | Favorable | Potentially Sterically Hindered | Flexible linkers can better accommodate the optimal geometry for protein-protein interactions.[13] Assay: TR-FRET, AlphaLISA, or NanoBRET assays. |
| Degradation Potency (DC50) | 500 nM | 50 nM | 200 nM | Optimal linker length and flexibility lead to more efficient ternary complex formation and degradation.[13] Assay: Western Blot, HiBiT assay. |
| Maximal Degradation (Dmax) | 70% | >90% | 80% | A stable ternary complex is required for efficient and complete degradation.[9] Assay: Western Blot, HiBiT assay. |
| Cellular Permeability | Good | Moderate | Good | The large size and hydrophilicity of long PEG linkers can sometimes reduce cell permeability. Assay: Parallel Artificial Membrane Permeability Assay (PAMPA). |
Alternative Technology: Molecular Glues
Molecular glues represent an alternative approach to targeted protein degradation. Unlike the bifunctional nature of PROTACs, molecular glues are typically smaller, monovalent molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and changing its surface conformation.[14][15][16]
| Feature | PROTACs (e.g., with PEG15 Linker) | Molecular Glues |
| Structure | Heterobifunctional (Target Binder - Linker - E3 Binder).[14][15] | Monovalent small molecule.[14][15] |
| Mechanism | Acts as a "bridge" to bring POI and E3 ligase together.[17] | Induces a "neosurface" on the E3 ligase to recruit the POI.[15] |
| Discovery | Rational design is common; modular components can be swapped.[17] | Often discovered serendipitously; rational design is more challenging.[17] |
| Size (MW) | Generally larger (>800 Da).[16] | Smaller (<500 Da), often with better pharmacokinetic properties.[16] |
| Key Assays | Ternary complex assays (TR-FRET), Degradation assays (Western Blot, HiBiT).[8][18] | High-throughput screening for degradation, counter-screening to confirm mechanism.[19][20] |
Signaling Pathway for PROTAC-Mediated Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC mechanism of action via the Ubiquitin-Proteasome System.
Detailed Experimental Protocol: Western Blot for Protein Degradation
Western blotting is the gold-standard method for directly measuring the reduction in target protein levels following PROTAC treatment.[8][21]
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for an ER-targeting PROTAC)
-
PROTAC compound dissolved in DMSO
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[8][22]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[23]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[23]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
By employing these functional assays and comparative frameworks, researchers can effectively validate the activity of their this compound conjugates, optimizing their design to develop next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. emolecules.com [emolecules.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. wuxibiology.com [wuxibiology.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Bioconjugate Stability and Efficacy: A Comparative Analysis
The length of the polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates, such as antibody-drug conjugates (ADCs), significantly influencing their stability, pharmacokinetics, and therapeutic activity. The selection of an optimal PEG linker length is a balancing act between enhancing solubility and stability, and potentially hindering target binding and drug release. This guide provides a comparative analysis of how varying PEG linker lengths affect the performance of bioconjugates, supported by experimental data and detailed protocols.
Impact on Stability and Activity: A Data-Driven Comparison
The length of a PEG linker can have a profound effect on the physicochemical properties and biological function of a conjugate. Longer PEG chains can improve solubility and reduce aggregation, but may also decrease binding affinity and cytotoxicity. Conversely, shorter linkers may lead to aggregation and faster clearance, while potentially offering more potent cellular activity. The following table summarizes quantitative data from various studies, highlighting these trends.
| Conjugate Type | PEG Linker Length | Key Findings | Reference |
| Affibody-MMAE Conjugate | No PEG, 4 kDa PEG, 10 kDa PEG | Longer PEG chains (4 and 10 kDa) decreased in vitro cytotoxicity by approximately 6.5 and 22.5-fold, respectively. However, the 10 kDa PEG conjugate showed the most significant tumor growth inhibition in vivo due to a prolonged circulation half-life. | [1] |
| Folate-Liposomes | 2 kDa, 5 kDa, 10 kDa PEG | While in vitro cellular uptake was similar, in vivo tumor accumulation significantly increased with longer PEG linkers. The 10 kDa PEG formulation resulted in a >40% greater reduction in tumor size compared to the 2k and 5k PEG groups. | [2] |
| Interferon α-2a Conjugate | Various di-branched 40 kDa PEGs with different linker structures | Longer linkers, while more reactive for conjugation, had a negative impact on in vitro bioactivity. However, PEGylation overall, and the presence of linkers, increased the stability of the conjugate. | [3][4] |
| PSMA-targeted Radiotracers | PEG4 and PEG8 | Both PEGylated radiotracers showed reduced kidney uptake compared to a non-PEGylated control. The PEG4-modified tracer demonstrated higher tumor uptake (39.28 ± 3.25 %ID/g at 60 min) compared to the PEG8 version (18.64 ± 2.20 %ID/g at 60 min). | [] |
| Antibody-Nanocarrier Conjugates | 0.65 kDa, 2 kDa, 5 kDa PEG | The shortest PEG linker (0.65 kDa) resulted in the highest uptake by dendritic cells. | [6] |
Experimental Protocols
To rigorously assess the impact of PEG linker length, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay
This assay determines the potency of the bioconjugate in killing target cancer cells.
-
Cell Culture: Plate target cells (e.g., HER2-positive NCI-N87 cells for an anti-HER2 ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Conjugate Treatment: Prepare serial dilutions of the bioconjugates with varying PEG linker lengths. Add the diluted conjugates to the cells and incubate for 72-96 hours.
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each conjugate by plotting cell viability against the logarithm of the conjugate concentration.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the bioconjugates in a living organism.
-
Animal Model: Implant tumor cells (e.g., NCI-N87) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the bioconjugates with different PEG linkers intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Pharmacokinetic Analysis
This analysis determines the circulation half-life and clearance rate of the bioconjugates.
-
Animal Model: Administer a single intravenous dose of each bioconjugate to healthy mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Quantification: Determine the concentration of the bioconjugate in the plasma using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Stability Assays
These assays assess the physical and chemical stability of the bioconjugates.
-
Thermal Stress Analysis: Incubate the bioconjugate samples at elevated temperatures (e.g., 40°C) for several weeks. At various time points, analyze the samples for aggregation using size exclusion chromatography (SEC) and for degradation using techniques like SDS-PAGE or mass spectrometry.
-
Plasma Stability Assay: Incubate the bioconjugates in plasma from different species (e.g., mouse, human) at 37°C. At different time points, measure the amount of drug released from the conjugate using LC-MS/MS and the degree of aggregation by SEC.
Visualizing the Impact and Mechanisms
The following diagrams illustrate the experimental workflow, the conceptual impact of PEG linker length, and a relevant signaling pathway for a common ADC payload.
References
- 1. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Bioconjugation Linkers: Cbz-N-PEG15-amine vs. Click Chemistry
In the landscape of bioconjugation, the choice of a linker is critical to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic development. This guide provides an objective comparison between a traditional polyethylene (B3416737) glycol (PEG) linker, Cbz-N-PEG15-amine, and the family of modern click chemistry linkers. We will delve into their mechanisms, performance metrics, and experimental protocols to assist researchers in selecting the optimal tool for their specific application.
Introduction to the Linkers
This compound is a bifunctional linker featuring a long PEG15 spacer, which enhances solubility and reduces aggregation. One end is terminated with a primary amine, while the other end has a primary amine protected by a carboxybenzyl (Cbz) group. Its use in bioconjugation is a two-stage process: first, the Cbz group must be chemically removed (deprotection) to reveal a second reactive amine. These amines are then typically conjugated to biomolecules through reactions with activated carboxylic acids (e.g., NHS esters) or other amine-reactive functional groups.
Click Chemistry Linkers encompass a class of connectors that react via bioorthogonal chemistry—reactions that occur rapidly and selectively in complex biological environments without interfering with native biochemical processes.[1][2] The most prominent examples are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide (B81097) and a terminal alkyne with exceptional efficiency, driven by a copper(I) catalyst.[3][4][5] The resulting triazole linkage is extremely stable.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[7][8][9] The absence of a toxic copper catalyst makes it ideal for in vivo applications.[10][11]
-
Tetrazine Ligation: This involves the reaction of a tetrazine with a strained alkene (e.g., trans-cyclooctene, TCO) and is known for its exceptionally fast reaction kinetics, making it suitable for situations with low reactant concentrations.[10][12]
Performance Metrics: A Quantitative Comparison
The selection of a linker strategy often depends on the specific requirements of the experiment, such as the need for biocompatibility, reaction speed, or stability. The following table summarizes the key performance differences between Cbz-amine linkers and click chemistry alternatives.
| Feature | Cbz-N-Amine Chemistry | CuAAC (Click Chemistry) | SPAAC (Click Chemistry) | Tetrazine Ligation (Click Chemistry) |
| Reaction Type | Amine-reactive coupling (e.g., NHS ester) | 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition | Inverse electron-demand Diels-Alder |
| Bioorthogonality | Low (amines are ubiquitous in biological systems) | High | High | Very High |
| **Reaction Kinetics (k₂) ** | Slow (~10⁻³ to 10⁻¹ M⁻¹s⁻¹) | Moderate to Fast (~1 to 10² M⁻¹s⁻¹) | Fast (~10⁻¹ to 1 M⁻¹s⁻¹)[8] | Exceptionally Fast (~10³ to 10⁶ M⁻¹s⁻¹)[10] |
| Catalyst Requirement | None (coupling reagents like EDC/NHS needed) | Required: Copper(I)[3][13] | None | None |
| Biocompatibility | Moderate (reagents can affect protein stability) | Low to Moderate (in vitro use, copper is cytotoxic)[11] | High (copper-free, suitable for in vivo use)[7][10] | High (suitable for in vivo use) |
| Linkage Stability | Amide bond: High (protease-susceptible) | 1,2,3-Triazole: Very High (resistant to hydrolysis, redox)[6][14] | 1,2,3-Triazole: Very High[6][14] | Dihydropyridazine: High |
| Ease of Use | Multi-step (requires Cbz-deprotection prior to conjugation)[15] | Single-step conjugation | Single-step conjugation | Single-step conjugation |
| Typical pH | 7.0 - 8.5 | 4.0 - 12.0[5] | 4.0 - 10.0 | Physiological pH |
| Typical Temperature | 4 - 25°C | Room Temperature[5] | Room Temperature[7] | Room Temperature |
Visualization of Workflows and Mechanisms
To better illustrate the practical differences, the following diagrams outline the logical workflows and chemical reactions for both linker types.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axispharm.com [axispharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nobelprize.org [nobelprize.org]
- 12. adcreview.com [adcreview.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Cbz-N-PEG15-amine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cbz-N-PEG15-amine, ensuring compliance and minimizing environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. Never dispose of this compound down the drain or in regular trash receptacles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Hazard Data
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and requirements in your location.
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
The container must be securely sealed to prevent leaks or spills.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., methylene (B1212753) chloride, DMSO, or water).
-
Collect the rinsate from this process and dispose of it as hazardous waste along with the original compound.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area for hazardous waste.
-
The storage area should be away from incompatible materials, direct sunlight, and heat sources.
-
-
Final Disposal:
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical flow from hazard identification to final disposal.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby protecting our ecosystem.
References
Essential Safety and Operational Guide for Cbz-N-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cbz-N-PEG15-amine, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Data Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | Cbz-N-amido-PEG15-amine | --INVALID-LINK-- |
| CAS Number | Not Available | --INVALID-LINK-- |
| Molecular Formula | C40H74N2O17 | [2][3] |
| Molecular Weight | 855.03 g/mol | [1] |
| Appearance | White Solid | [3] |
| Storage Conditions | -20°C, protect from moisture | [2][4] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for specific laboratory operations to determine the necessary PPE[5]. The following PPE is recommended for handling this compound:
-
Eye Protection : Chemical splash goggles or a full-face shield should be worn to protect against splashes[6][7].
-
Hand Protection : Nitrile or other chemical-resistant gloves are required to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical[6][7].
-
Skin and Body Protection : A lab coat or chemical-resistant coveralls must be worn to protect the skin[6][8]. For larger quantities or in case of a spill, chemical-resistant footwear should also be worn[7].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used in a well-ventilated area or under a chemical fume hood[6][9].
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Evacuate the area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like diatomite or universal binders[1].
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area by scrubbing with alcohol[1].
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Segregation :
-
Collect all waste materials contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Use a compatible, leak-proof container for waste.
-
Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated area.
-
-
Final Disposal :
-
Dispose of the chemical waste through an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. Cbz-N-amido-PEG15-amine|MSDS [dcchemicals.com]
- 2. Cbz-N-amido-PEG15-amine | BroadPharm [broadpharm.com]
- 3. purepeg.com [purepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. velsafe.com [velsafe.com]
- 7. hsa.ie [hsa.ie]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
- 10. confluore.com [confluore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
